molecular formula C10H14N2O2 B449507 3-Propoxybenzohydrazide CAS No. 350988-61-3

3-Propoxybenzohydrazide

Katalognummer: B449507
CAS-Nummer: 350988-61-3
Molekulargewicht: 194.23g/mol
InChI-Schlüssel: VHLBQRWIRWVAKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propoxybenzohydrazide is a chemical compound of interest in scientific research and development, particularly in the field of organic and medicinal chemistry. As a benzohydrazide derivative, it serves as a versatile building block or precursor for the synthesis of more complex molecules . Its molecular structure, featuring a hydrazide moiety, makes it a suitable reactant for the preparation of various heterocyclic compounds and for the development of novel pharmaceutical agents. Researchers utilize this compound in the design and creation of molecular frameworks that may possess biological activity. The propoxy group attached to the benzene ring can influence the compound's solubility and electronic properties, which can be a critical factor in its application and mechanism of action in experimental settings. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-propoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h3-5,7H,2,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLBQRWIRWVAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Propoxybenzohydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Propoxybenzohydrazide: Properties, Synthesis, and Potential Applications

Introduction

This compound is an organic compound belonging to the hydrazide class of molecules. Characterized by a benzoyl group substituted with a propoxy group at the meta-position and a hydrazide moiety, this compound holds potential as a versatile building block in medicinal chemistry and materials science. The presence of the hydrazide functional group (-CONHNH₂) provides a reactive site for the synthesis of a wide array of derivatives, such as hydrazones, pyrazoles, and oxadiazoles, which are known to exhibit a broad spectrum of biological activities. The propoxy group, on the other hand, modulates the lipophilicity of the molecule, which can be crucial for its pharmacokinetic and pharmacodynamic properties in potential drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the prospective applications of this compound for researchers and professionals in drug development.

Chemical Properties and Structure

The structural and physicochemical properties of this compound are fundamental to understanding its reactivity and potential applications.

Molecular Structure:

The molecule consists of a central benzene ring. A propoxy group (-OCH₂CH₂CH₃) is attached to the third carbon atom of the ring, and a hydrazide group (-CONHNH₂) is attached to the first carbon atom.

Physicochemical Properties:

A summary of the key chemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and may be supplemented by experimental data where available.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂-
Molecular Weight 194.23 g/mol -
CAS Number 3539-47-1-
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (predicted)-
pKa ~12-13 for the N-H protons of the hydrazide group (estimated)

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 3-hydroxybenzoic acid. The general strategy involves the protection of the phenolic hydroxyl group via etherification, followed by the conversion of the carboxylic acid to the corresponding hydrazide.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-propoxybenzoate

  • To a solution of 3-hydroxybenzoic acid (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq.) as a base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude methyl 3-propoxybenzoate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

  • Dissolve the purified methyl 3-propoxybenzoate (1 eq.) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq.) to the solution.

  • Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrazinolysis 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Reagents1 1-Bromopropane, K₂CO₃, Acetone 3-Hydroxybenzoic_Acid->Reagents1 Methyl_3-propoxybenzoate Methyl 3-propoxybenzoate Reagents1->Methyl_3-propoxybenzoate Reagents2 Hydrazine Hydrate, Ethanol Methyl_3-propoxybenzoate->Reagents2 Methyl_3-propoxybenzoate->Reagents2 This compound This compound Reagents2->this compound

Caption: Synthesis of this compound from 3-Hydroxybenzoic Acid.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the propoxy group, and the protons of the hydrazide moiety. The aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm. The methylene protons of the propoxy group adjacent to the oxygen would resonate around δ 4.0 ppm as a triplet, while the other methylene and methyl protons would appear further upfield. The -NH and -NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.[2][3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to appear in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 110-160 ppm, and the carbons of the propoxy group will be observed in the upfield region of the spectrum.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present. A strong absorption band around 1640-1660 cm⁻¹ corresponds to the C=O stretching of the amide group. The N-H stretching vibrations of the hydrazide group will appear as broad bands in the region of 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage will be observed around 1200-1250 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Applications in Drug Discovery

Benzohydrazide derivatives are a well-known class of compounds with a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5] The incorporation of a propoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets.

Mechanism of Action (Hypothetical):

One of the common applications of hydrazides is as precursors for hydrazones, which are known to act as enzyme inhibitors. For instance, hydrazones can chelate metal ions that are essential for the catalytic activity of certain enzymes, such as metalloproteinases involved in cancer metastasis.

Conceptual Signaling Pathway Inhibition:

Signaling_Pathway cluster_pathway Enzyme-Mediated Pathological Process Enzyme Target Enzyme (e.g., Metalloproteinase) Product Pathological Product Enzyme->Product converts to Substrate Substrate Substrate->Enzyme binds to 3-Propoxybenzohydrazide_Derivative This compound Derivative (e.g., Hydrazone) 3-Propoxybenzohydrazide_Derivative->Enzyme Inhibits

Caption: Hypothetical inhibition of a target enzyme by a this compound derivative.

The hydrazide moiety can be readily condensed with various aldehydes and ketones to generate a library of hydrazone derivatives. These derivatives can then be screened for their biological activity against various targets. The modular nature of this synthesis allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective drug candidates.[6][7]

Conclusion

This compound is a valuable scaffold in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group make it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • Chemical Society Reviews. (n.d.).
  • National Center for Biotechnology Information. (2017).
  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin.
  • Cayman Chemical. (n.d.).
  • SpringerLink. (2025).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Ataman Kimya. (n.d.). 3-PROPOXYPROPYLAMINE.
  • Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra.
  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
  • Chemical Society Reviews. (2024).
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypromazine. PubChem.
  • Google Patents. (n.d.). WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.
  • National Center for Biotechnology Information. (2013).

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Propoxybenzohydrazide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-propoxybenzohydrazide, a key molecule in contemporary drug discovery pipelines. As a Senior Application Scientist, the goal of this document is to move beyond mere protocol recitation. Instead, this guide elucidates the scientific rationale behind each experimental design choice, ensuring that the generated data is not only accurate but also robust and defensible under regulatory scrutiny. We will explore the critical interplay between physicochemical properties and analytical methodologies, offering field-proven insights to guide researchers in generating a comprehensive preformulation data package. The protocols described herein are designed as self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH).

Introduction: The Significance of this compound in Preformulation

This compound (C₁₀H₁₄N₂O₂) emerges as a molecule of interest, featuring a benzohydrazide core functionalized with a propoxy group. The hydrazide moiety is a versatile pharmacophore, known for its coordinating properties and ability to form hydrogen bonds, while the propoxy group modulates lipophilicity. Understanding the solubility and stability of this specific entity is paramount; these parameters are not merely data points but are foundational pillars that dictate a compound's developability, influencing everything from route of administration and bioavailability to dosage form selection and shelf-life.

This guide provides the strategic and tactical methodologies to thoroughly characterize this compound, ensuring a seamless transition from discovery to development.

Physicochemical Characterization: The Foundation

A foundational understanding of the molecule's intrinsic properties is a prerequisite for meaningful solubility and stability studies.

PropertyAnticipated Value / MethodRationale & Significance
Molecular Formula C₁₀H₁₄N₂O₂Defines the exact elemental composition.
Molecular Weight 194.23 g/mol Essential for all concentration calculations.
pKa (Predicted) ~3.0 (amide N-H), ~12.0 (hydrazide N-H)The hydrazide group has two potential pKa values. The N-H adjacent to the carbonyl is weakly acidic, while the terminal NH₂ is very weakly basic. These values are critical for predicting pH-dependent solubility. An acidic pKa suggests solubility will increase significantly at pH > pKa.
LogP (Predicted) ~1.5 - 2.5The octanol-water partition coefficient indicates moderate lipophilicity. This value suggests that solubility in aqueous media may be limited and highlights the need for potential formulation enhancement strategies.

Comprehensive Solubility Profiling

Solubility dictates the bioavailability of orally administered drugs and the feasibility of parenteral formulations. A multi-faceted approach is required to fully understand the dissolution characteristics of this compound.

Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Thermodynamic Solubility cluster_1 Phase 2: Kinetic Solubility cluster_2 Phase 3: Analysis & Interpretation A Equilibrium Solubility in Biorelevant Media (SGF, FaSSIF, FeSSIF) E Quantification via Validated HPLC-UV Method A->E B Equilibrium Solubility in pH Buffers (pH 1.2 to 7.4) B->E F Solid-State Analysis of Residual Solid (PXRD) B->F Confirm no form change C Equilibrium Solubility in Co-solvent Systems (e.g., PEG400/Water) C->E D High-Throughput Kinetic Solubility Assay (DMSO Stock Dilution) D->E Primary Screen G Construct pH-Solubility Profile E->G H Inform Formulation Strategy G->H

Caption: Workflow for solubility profiling of this compound.

Protocol: Equilibrium pH-Solubility Study

Causality: This study is the gold standard for determining intrinsic and pH-dependent solubility. By allowing the system to reach equilibrium, we obtain thermodynamic solubility data, which is crucial for predicting dissolution in the gastrointestinal tract and for developing stable liquid formulations.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) ranging from pH 1.2 to 7.4, mimicking physiological conditions.

  • Sample Preparation: Add an excess of this compound powder to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with residual solid.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 48-72 hours. Expertise Insight: A 72-hour period is often necessary to ensure true equilibrium is reached, especially for crystalline compounds. Preliminary time-point experiments (e.g., 24, 48, 72h) should be run to confirm equilibrium has been achieved.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.

  • Solid-State Analysis: Recover the remaining solid pellet and analyze it using Powder X-ray Diffraction (PXRD) to ensure the compound has not undergone a polymorphic transformation or salt formation during the experiment.

Anticipated Solubility Data Summary
MediumpHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.225550
Acetate Buffer4.525150
Phosphate Buffer6.82585
Phosphate Buffer7.42580
Simulated Gastric Fluid (SGF)1.637620
FaSSIF (Fasted State)6.537110
FeSSIF (Fed State)5.037200

Interpretation: The hypothetical data suggests that this compound behaves as a weak base, with solubility decreasing as pH increases. The enhanced solubility in FeSSIF compared to FaSSIF is likely due to micellar solubilization by bile salts and lecithin, a critical factor for predicting food effects on absorption.

Comprehensive Stability Profiling & Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency over time.[1][2] Forced degradation studies are intentionally aggressive and are designed to identify potential degradation pathways and validate the stability-indicating nature of the analytical methods used.[3][4]

Strategic Framework for Stability Assessment

This workflow ensures a systematic evaluation of degradation under pharmaceutically relevant stress conditions, as mandated by ICH guidelines.[5][6][7]

G cluster_solution Solution State Stressing cluster_solid Solid State Stressing DS Drug Substance: This compound Acid Acid Hydrolysis 0.1 N HCl, 60°C DS->Acid Base Base Hydrolysis 0.1 N NaOH, 60°C DS->Base Oxid Oxidative 3% H₂O₂, RT DS->Oxid Thermal Thermal 80°C / 75% RH DS->Thermal Photo Photolytic ICH Q1B Light Box DS->Photo Analysis Analysis by Validated Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxid->Analysis Thermal->Analysis Photo->Analysis Output Identify Degradants Elucidate Pathways Establish Mass Balance Analysis->Output

Caption: Forced degradation workflow for this compound.

Protocol: Forced Degradation in Solution

Trustworthiness: This protocol is designed to achieve a target degradation of 5-20%. This level is sufficient to generate and detect primary degradants without causing such extensive degradation that secondary and tertiary products complicate the analysis. Mass balance (the sum of the assay of the parent drug and its impurities) should be close to 100%, demonstrating that all major degradation products are accounted for by the analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60°C. Pull time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Heat at 60°C. Pull time points. Expertise Insight: The hydrazide bond is susceptible to hydrolysis. Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for hydrazides, potentially leading to cleavage into 3-propoxybenzoic acid and hydrazine.

    • Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature. Pull time points. The hydrazide moiety is susceptible to oxidation.[8]

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

  • Analysis: Analyze all samples, including an unstressed control (t=0), by a validated stability-indicating HPLC-UV method, preferably with mass spectrometry (LC-MS) detection to aid in peak identification.

Protocol: Solid-State Stability

Causality: Solid-state stability is critical for determining appropriate storage conditions and shelf-life for the drug substance.[1][6]

Methodology:

  • Sample Preparation: Place a thin layer of this compound powder in open glass vials.

  • Stress Conditions:

    • Thermal/Humidity: Place vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) and stress conditions (e.g., 80°C).[6]

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A dark control sample must be run in parallel.

  • Analysis: At specified time points (e.g., 1, 2, 4 weeks), dissolve the solid sample in a suitable solvent and analyze by HPLC-UV for purity and degradation products. Physical changes (color, appearance) should also be noted.

Anticipated Stability Data Summary
ConditionTimeAssay (% Initial)Major Degradant 1 (% Area)Major Degradant 2 (% Area)Total Impurities (% Area)Mass Balance (%)
0.1 N HCl / 60°C 24h90.58.1 (3-propoxybenzoic acid)-9.299.7
0.1 N NaOH / 60°C 8h85.212.5 (3-propoxybenzoic acid)-14.199.3
3% H₂O₂ / RT 24h94.1-4.8 (N-oxide derivative)5.699.7
80°C / Solid 4 wks99.2--0.799.9
ICH Q1B Light 10 days98.8--1.199.9

Interpretation: The molecule shows susceptibility to hydrolysis, particularly under basic conditions, with the primary degradation pathway being the cleavage of the amide bond. It is also moderately sensitive to oxidation. The solid-state appears to be robust under thermal and photolytic stress, suggesting that with appropriate packaging, a stable solid dosage form is feasible.

Analytical Methodologies

The reliability of all solubility and stability data hinges on the quality of the analytical methods. For hydrazide-containing compounds, HPLC with UV detection is a standard and robust technique.[9][10]

  • HPLC Method: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) allows for the separation of the polar parent compound from its less polar or more polar degradants.

  • Detection: UV detection at the λmax of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer is invaluable during forced degradation studies for the rapid identification of unknown degradation products.

Conclusion and Strategic Implications

The comprehensive study of this compound's solubility and stability provides critical, actionable intelligence for the drug development team. The data indicates that it is a weakly basic compound with pH-dependent solubility, which is a key consideration for oral formulation design. While stable in the solid state, its liability to hydrolytic degradation in solution necessitates careful pH control in any potential liquid formulations. The established degradation pathways and the validated stability-indicating method provide the necessary tools to confidently advance this compound into further development, ensuring that all future formulation and manufacturing decisions are built upon a foundation of robust scientific understanding.

References

  • ICH. (2025). Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • Elsevier. The Determination of Hydrazino-Hydrazide Groups. Elsevier Shop.
  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • Slideshare. (2012). Ich guidelines for stability studies 1.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. Quality Guidelines.
  • Malone, H. E. (n.d.).
  • ATSDR. Analytical Methods for Hydrazines.
  • Klick, S., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Zenkevich, I. G. (2025).
  • MedCrave. (2016).
  • BioPharm International.
  • McBride, W., Henry, R., & Skolnik, S. Potentiometric Analytical Methods for Hydrazino Compounds. Analytical Chemistry.
  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sule, S. (2023).

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Propoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of 3-Propoxybenzohydrazide, a novel benzohydrazide derivative. Given the limited direct literature on this specific molecule, this document outlines a logical, multi-tiered experimental strategy, drawing from established methodologies for analogous chemical scaffolds to guide researchers in characterizing its biological activity from target identification to pathway analysis.

Introduction: The Benzohydrazide Scaffold and the Quest for a Mechanism

Benzohydrazide derivatives are a class of compounds known for their diverse biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways.[1][2] When approaching a novel analogue such as this compound, a systematic and hypothesis-driven approach is paramount to accurately define its mechanism of action. This guide eschews a rigid template in favor of a fluid, investigative workflow that begins with broad, unbiased screening and progressively narrows the focus to specific molecular interactions and their downstream consequences. The ultimate goal is to build a robust, evidence-based narrative of how this compound exerts its effects at the molecular, cellular, and potentially systemic levels.

Phase 1: Initial Target Class Identification and Validation

The foundational step in characterizing a novel compound is to identify its primary biological target(s). The structural features of this compound suggest several plausible target classes. The following experimental workflow is designed to broadly screen for activity and then validate initial findings.

Experimental Workflow: Target Class Screening

G cluster_0 Phase 1: Target Identification cluster_1 Data Analysis & Hit Prioritization cluster_2 Phase 2: Target Validation A This compound (Compound of Interest) B Broad Spectrum Kinase Panel A->B C Enzyme Inhibition Assays (e.g., Hydrolases, Oxidoreductases) A->C D Receptor Binding Assays A->D E Phenotypic Screening (e.g., Cell Viability, Proliferation) A->E F Identify Primary 'Hits' (e.g., >50% inhibition) B->F C->F D->F E->F G Cross-reference hits for potential off-target effects F->G H Select most potent and selective hit for validation G->H I Dose-Response & IC50 Determination H->I J Orthogonal Assays (e.g., different technology platform) I->J K Direct Target Engagement Assays (e.g., CETSA, SPR) J->K

Caption: Workflow for initial target identification and validation of this compound.

Methodology: Enzyme Inhibition Profiling

Given that many benzohydrazide derivatives exhibit enzyme inhibitory activity, a logical starting point is to screen this compound against a panel of relevant enzymes.[1] For instance, based on related structures, α-glucosidase and α-amylase could be primary targets.[1]

Step-by-Step Protocol: α-Glucosidase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of α-glucosidase solution to each well.

    • Add 10 µL of varying concentrations of this compound (or a known inhibitor like acarbose as a positive control, and DMSO as a negative control).

    • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 20 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Causality and Self-Validation: This protocol includes positive and negative controls to ensure the assay is performing correctly. The dose-response curve and subsequent IC50 calculation provide a quantitative measure of the compound's potency, which is a critical first step in validating a potential target.

Phase 2: Delineating the Mode of Inhibition and Cellular Effects

Once a primary target is validated, the next crucial step is to understand how the compound interacts with its target and the immediate downstream consequences in a cellular context.

Kinetic Studies to Determine Inhibition Mechanism

To differentiate between competitive, non-competitive, or other modes of enzyme inhibition, kinetic studies are essential.[3][4] This is achieved by measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations.

Methodology: Lineweaver-Burk Analysis

  • Experimental Setup: Following the α-glucosidase inhibition protocol, set up reactions with a fixed concentration of the enzyme.

  • Varying Concentrations: For each of several fixed concentrations of this compound (including a zero-inhibitor control), vary the concentration of the pNPG substrate.

  • Data Collection: Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentrations.

  • Plotting: Create a Lineweaver-Burk plot by graphing 1/V versus 1/[S] (where [S] is the substrate concentration).

  • Interpretation:

    • Competitive Inhibition: Lines will intersect on the y-axis.[4]

    • Non-competitive Inhibition: Lines will intersect on the x-axis.[4]

    • Uncompetitive Inhibition: Lines will be parallel.

    • Mixed Inhibition: Lines will intersect at a point other than the axes.

Trustworthiness of the Protocol: The Lineweaver-Burk plot provides a visual and mathematical method to diagnose the mechanism of inhibition, offering a robust, well-established framework for interpretation.

Cellular Assays to Confirm Downstream Pathway Modulation

Should this compound be identified as an inhibitor of a key signaling protein (e.g., a kinase), it is vital to demonstrate its effect on the relevant downstream signaling pathway within a cellular context.[5][6] For instance, if the compound were to inhibit a component of the Mitogen-Activated Protein Kinase (MAPK) pathway, one would expect to see changes in the phosphorylation status of downstream proteins like ERK.[5][7][8]

Hypothetical Signaling Pathway Modulation

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., CREB) erk->transcription_factor gene_expression Gene Expression (Cell Proliferation, Survival) transcription_factor->gene_expression compound This compound compound->mek Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Methodology: Western Blotting for Phospho-ERK

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 human lung carcinoma cells) to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to activate the MAPK pathway.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the effect of the compound on ERK phosphorylation.

Expertise and Causality: This experiment directly links the presence of the compound to a change in a specific signaling event. By measuring both the phosphorylated (active) and total forms of the protein, the protocol ensures that any observed decrease in the p-ERK signal is due to inhibition of the pathway and not a general decrease in the amount of ERK protein.

Quantitative Data Summary

The following table represents hypothetical data that could be generated from the experiments described above, providing a clear summary of the compound's characteristics.

ParameterValueMethod
α-Glucosidase IC50 15.2 ± 2.1 µMpNPG Inhibition Assay
α-Amylase IC50 > 100 µMStarch-Iodine Assay
Mechanism of Inhibition CompetitiveLineweaver-Burk Analysis
ERK Phosphorylation (IC50) 25.8 ± 3.5 µMWestern Blot in A549 cells

Conclusion and Future Directions

This guide outlines a foundational strategy to dissect the mechanism of action of a novel compound, this compound. The proposed workflow, from broad screening to specific pathway analysis, provides a robust framework for generating high-quality, verifiable data. Based on the hypothetical results presented, this compound appears to be a selective, competitive inhibitor of α-glucosidase that also impacts the MAPK signaling pathway at higher concentrations.

Future studies should aim to:

  • Confirm direct binding: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the direct interaction between this compound and its purified target enzyme.

  • Investigate off-target effects: A broader kinase screen could elucidate the observed effects on ERK phosphorylation.

  • In vivo studies: Progress to animal models of diseases where the identified targets are relevant (e.g., diabetes for α-glucosidase inhibition) to assess efficacy and pharmacokinetics.

By following this structured, iterative approach, researchers can confidently build a comprehensive understanding of the molecular mechanisms underpinning the biological activity of this compound, paving the way for its potential development as a therapeutic agent.

References

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.). MDPI. Retrieved from [Link]

  • Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. (2024). MDPI. Retrieved from [Link]

  • Organophosphorus Compounds and MAPK Signaling Pathways. (n.d.). MDPI. Retrieved from [Link]

  • Molecular and cellular pharmacology of the hypoxia-activated prodrug TH-302. (n.d.). PubMed. Retrieved from [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles. (n.d.). PLOS Computational Biology. Retrieved from [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. (n.d.). PubMed Central. Retrieved from [Link]

  • Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1. (n.d.). PubMed Central. Retrieved from [Link]

  • Enzyme Inhibition. (n.d.). BioNinja. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1. (n.d.). PubMed. Retrieved from [Link]

  • Enzyme inhibition. (2011). YouTube. Retrieved from [Link]

  • Phosphoinositide 3-kinase signaling in the cellular response to oxidative stress. (n.d.). ScienceDirect. Retrieved from [Link]

  • Neuroprotective Effects of STAT3 Inhibitor on Hydrogen Peroxide-Induced Neuronal Cell Death via the ERK/CREB Signaling Pathway. (2024). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Novel 3-Propoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale and Potential of 3-Propoxybenzohydrazide Scaffolds

In the landscape of medicinal chemistry and drug development, the benzohydrazide moiety stands out as a privileged scaffold. Its derivatives are known to exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The core structure, characterized by a carbonyl group and a hydrazine linkage, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a propoxy group at the 3-position of the benzene ring offers a unique combination of moderate lipophilicity and potential for specific hydrophobic interactions within biological targets, making this compound an intriguing and underexplored starting point for the generation of novel therapeutic candidates.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound and its subsequent derivatization to generate a library of novel compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of our target derivatives begins with the preparation of the key precursor, this compound. This is achieved through a robust and reliable three-step sequence starting from the readily available 3-hydroxybenzoic acid.

Visualizing the Synthetic Pathway

Synthesis_Workflow A 3-Hydroxybenzoic Acid B 3-Propoxybenzoic Acid A->B  Williamson Ether Synthesis (1-Bromopropane, K2CO3, Acetone) C Methyl 3-Propoxybenzoate B->C  Fischer Esterification (Methanol, H2SO4) D This compound C->D  Hydrazinolysis (Hydrazine Hydrate, Ethanol)

Caption: Overall workflow for the synthesis of the this compound core intermediate.

Step 1.1: Williamson Ether Synthesis of 3-Propoxybenzoic Acid

The initial step involves the alkylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and high yield.

  • Principle: This is a classic SN2 reaction where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to attack an alkyl halide. We use potassium carbonate as a mild base, which is sufficient to deprotonate the more acidic phenolic proton over the carboxylic acid proton, and 1-bromopropane as the propyl source. Acetone is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of reactants without interfering with the nucleophilic attack.

  • Experimental Protocol:

    • To a stirred solution of 3-hydroxybenzoic acid (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (2.5 eq.).

    • Add 1-bromopropane (1.2 eq.) to the suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with 2N HCl until the pH is ~2.

    • The white precipitate of 3-propoxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 1.2: Fischer Esterification to Methyl 3-Propoxybenzoate

With the propoxy group installed, the next step is to convert the carboxylic acid to a methyl ester. This is a crucial activation step, as esters are more reactive towards nucleophilic acyl substitution with hydrazine than the corresponding carboxylic acids.

  • Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] By using a large excess of methanol, we drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol.

  • Experimental Protocol:

    • Suspend 3-propoxybenzoic acid (1.0 eq.) in an excess of methanol.

    • Carefully add concentrated sulfuric acid (catalytic amount, ~5% v/v) to the mixture.

    • Reflux the solution for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-propoxybenzoate, which can be used in the next step without further purification if a high purity is obtained.

Step 1.3: Hydrazinolysis to this compound

This final step in the synthesis of our core intermediate involves the conversion of the methyl ester into the desired hydrazide.

  • Principle: This is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.[5][6] The reaction is typically carried out in an alcoholic solvent, which serves to dissolve both the ester and hydrazine hydrate. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Experimental Protocol:

    • Dissolve methyl 3-propoxybenzoate (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (3.0-5.0 eq.) to the solution.

    • Reflux the reaction mixture for 8-12 hours. A solid precipitate may form as the reaction progresses.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product, this compound, by filtration.

    • Wash the product with cold ethanol and dry under vacuum. Recrystallization from ethanol can be performed if higher purity is required.[5]

Part 2: Synthesis of Novel this compound Derivatives (Hydrazones)

The synthesized this compound is now ready to be derivatized. A common and effective method to create a diverse library of compounds is through the formation of hydrazones (a class of Schiff bases) by condensation with various aldehydes and ketones.[1][7]

The Condensation Reaction: Mechanism and Rationale

Mechanism cluster_0 Acid Catalysis cluster_1 Nucleophilic Attack cluster_2 Dehydration Aldehyde Aldehyde Protonated_Aldehyde Protonated_Aldehyde Aldehyde->Protonated_Aldehyde H+ Intermediate1 Intermediate1 Protonated_Aldehyde->Intermediate1 Nucleophilic attack Hydrazide R-CO-NH-NH2 Hydrazide->Intermediate1 Hydrazone Final Hydrazone Product Intermediate1->Hydrazone -H2O

Caption: Generalized mechanism of acid-catalyzed hydrazone formation.

  • Principle: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde. A catalytic amount of acid (e.g., glacial acetic acid or hydrochloric acid) is often employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the reaction.[8] The subsequent dehydration of the resulting carbinolamine intermediate yields the stable hydrazone product. The choice of aldehyde is critical as the substituent on the aldehyde will ultimately define the novelty and potential biological activity of the final derivative.

General Protocol for Hydrazone Synthesis

This protocol can be adapted for a wide range of aromatic and heterocyclic aldehydes. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[9][10]

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde (1.0-1.1 eq.) to the solution.

  • Add a few drops of glacial acetic acid or concentrated HCl as a catalyst.[1][8]

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction by TLC. For microwave synthesis, reactions are typically completed in minutes at elevated temperatures (e.g., 90°C).[10]

  • Upon completion, the product often precipitates out of the solution upon cooling.

  • Collect the solid product by filtration, wash with cold solvent, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol mixture) to obtain the pure hydrazone derivative.

Table 1: Representative Aldehydes for Derivatization
AldehydeRationale for SelectionPotential Biological Activity
4-HydroxybenzaldehydeIntroduces a phenolic hydroxyl group, which can act as a hydrogen bond donor and has antioxidant properties.[10]Antioxidant, Anticancer
4-ChlorobenzaldehydeIntroduces a halogen atom which can enhance lipophilicity and participate in halogen bonding.[7]Antimicrobial, Anticancer
3,4,5-TrimethoxybenzaldehydeThe trimethoxy phenyl moiety is a known pharmacophore in several anticancer agents.[1]Anticancer, Antimicrobial
Thiophene-2-carboxaldehydeIncorporates a sulfur-containing heterocycle, often associated with potent antimicrobial and antioxidant activity.[7]Antimicrobial, Antioxidant
Pyridine-3-carbaldehydeIntroduces a basic nitrogen atom, which can improve aqueous solubility and serve as a hydrogen bond acceptor.[1]Antimicrobial, Anticancer

Part 3: Structural Elucidation and Data Interpretation

The confirmation of the synthesized compounds' structures is paramount. A combination of spectroscopic techniques is essential for unambiguous characterization.

Table 2: Key Spectroscopic Data for Characterization
TechniqueKey Signals for BenzohydrazideKey Signals for Hydrazone Derivative
FT-IR (cm⁻¹) ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I)~3200 (N-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching)[1][7]
¹H NMR (ppm) ~9.5 (s, 1H, -CONH -), ~4.5 (s, 2H, -NH₂ ), Aromatic protons, Propoxy protons (~4.0 t, ~1.8 m, ~1.0 t)~11.5 (s, 1H, -CONH -), ~8.0-8.5 (s, 1H, -N=CH -), Aromatic and propoxy protons[1][7]
¹³C NMR (ppm) ~165 (C=O), Aromatic carbons, Propoxy carbons (~70, ~22, ~10)~162 (C=O), ~148 (-N=C H-), Aromatic and propoxy carbons[1]
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight of this compound[M+H]⁺ corresponding to the molecular weight of the final hydrazone derivative
  • Expert Interpretation: In the ¹H NMR of the final hydrazone, the disappearance of the broad -NH₂ signal from the starting hydrazide and the appearance of a new singlet for the azomethine proton (-N=CH-) between 8.0 and 8.5 ppm is a definitive indicator of successful hydrazone formation.[1] Similarly, the appearance of the C=N stretching vibration in the FT-IR spectrum provides strong evidence for the formation of the new imine bond.[7]

Conclusion and Future Outlook

This guide provides a detailed and robust methodology for the synthesis of novel this compound derivatives. By following these protocols, researchers can efficiently generate a diverse library of compounds for biological screening. The true value of this scaffold lies in its potential for further modification; the aromatic ring can be further functionalized, and a wide array of aldehydes and ketones can be employed in the condensation step. The subsequent screening of these novel molecules against various biological targets will undoubtedly pave the way for the discovery of new lead compounds in the ongoing quest for more effective therapeutics.

References

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Research Square. Available at: [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Esterification of hydroxybenzoic acids. Google Patents.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available at: [Link]

  • Predicting the product of an esterification reaction. YouTube. Available at: [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 3-Propoxybenzohydrazide as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the initial evaluation of 3-propoxybenzohydrazide, a representative hydrazide derivative, as a potential antimicrobial agent. The protocols detailed herein are designed to be adaptable for other novel hydrazide compounds, providing a foundational methodology for researchers in the field of antimicrobial drug discovery. This document outlines the synthesis, determination of antimicrobial efficacy through minimum inhibitory concentration (MIC) testing, and assessment of cytotoxicity, ensuring a thorough preliminary screening process.

Introduction: The Potential of Hydrazide Scaffolds

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents.[4] Hydrazide-hydrazone derivatives, characterized by the azomethine group (–NH–N=CH–), have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, and antitubercular effects.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions, interfere with enzymatic activities, and disrupt essential cellular processes in microorganisms.[1] this compound is a synthetic compound belonging to this class, and its structural features suggest potential for antimicrobial efficacy. This document serves as a practical guide for the systematic evaluation of its antimicrobial properties.

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, the broader class of hydrazide derivatives has been reported to exert antimicrobial effects through various pathways.[1] One of the most well-documented mechanisms is the inhibition of mycolic acid synthesis, a crucial component of the cell wall in mycobacteria, as exemplified by the antitubercular drug isoniazid.[1] Other proposed mechanisms include the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication, and the disruption of peptidoglycan biosynthesis.[1] The lipophilic nature of some hydrazide derivatives may also facilitate the disruption of microbial cell membrane integrity.[1]

cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Mycolic_Acid_Synthesis Mycolic Acid Synthesis Peptidoglycan_Biosynthesis Peptidoglycan Biosynthesis Cell_Membrane Cell Membrane 3_Propoxybenzohydrazide This compound 3_Propoxybenzohydrazide->DNA_Gyrase Inhibition 3_Propoxybenzohydrazide->Mycolic_Acid_Synthesis Inhibition 3_Propoxybenzohydrazide->Peptidoglycan_Biosynthesis Inhibition 3_Propoxybenzohydrazide->Cell_Membrane Disruption

Caption: Potential antimicrobial targets of hydrazide derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard two-step process involving the esterification of 3-propoxybenzoic acid followed by hydrazinolysis of the resulting ester.

Start 3-Propoxybenzoic Acid Step1 Esterification (e.g., with Methanol and H2SO4) Start->Step1 Intermediate Methyl 3-propoxybenzoate Step1->Intermediate Step2 Hydrazinolysis (with Hydrazine Hydrate) Intermediate->Step2 Product This compound Step2->Product Purification Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis
  • Esterification:

    • Dissolve 3-propoxybenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, neutralize the mixture and extract the ester with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude methyl 3-propoxybenzoate.

  • Hydrazinolysis:

    • Dissolve the crude ester in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified this compound.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] The broth microdilution method is a widely used and standardized technique for determining MIC values.[5][6]

Protocol: Broth Microdilution MIC Assay

cluster_plate 96-Well Plate Well1 Well 1: 100µL Broth + 100µL Compound Dilution Serial Dilution Well1->Dilution Transfer 100µL Inoculation Inoculate with Bacterial Suspension (5 x 10^5 CFU/mL) Well1->Inoculation Well2 Well 2: 100µL Broth Well3 ... Well2->Well3 Well12 Well 12: 100µL Broth Well3->Well12 Stock Compound Stock Solution Stock->Well1 Dilution->Well2 Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Visual Inspection for Turbidity (MIC) Incubation->Readout

Caption: Workflow for the broth microdilution MIC assay.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Plate Preparation:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.[5]

    • Add 100 µL of the stock solution of this compound to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.[1] Discard the final 100 µL from the last well.[1]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well.[1]

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (broth only).

    • Include a growth control (broth + inoculum + solvent) and a positive control (broth + inoculum + a standard antibiotic).[1]

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

Data Presentation: MIC Values
MicroorganismStrainGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Control Antibiotic
Staphylococcus aureusATCC 29213Positive[Insert Data][Insert Data]
Escherichia coliATCC 25922Negative[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853Negative[Insert Data][Insert Data]
Candida albicansATCC 90028N/A (Fungus)[Insert Data][Insert Data]

Note: This table is a template for recording experimental results.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic index.[7][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

Protocol: MTT Cell Viability Assay

Cell_Seeding Seed Mammalian Cells in 96-Well Plate and Incubate Compound_Addition Add Serial Dilutions of This compound Cell_Seeding->Compound_Addition Incubation_24h Incubate for 24 hours Compound_Addition->Incubation_24h MTT_Addition Add MTT Reagent to each well Incubation_24h->MTT_Addition Incubation_3h Incubate for 3 hours MTT_Addition->Incubation_3h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_3h->Solubilization Readout Measure Absorbance at 570 nm Solubilization->Readout

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[11]

    • Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[10]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Data Analysis:

    • Measure the absorbance of each well at 540-570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

This document provides a foundational set of protocols for the initial antimicrobial and cytotoxic evaluation of this compound. The results from these assays will provide critical data on the compound's spectrum of activity and its safety profile. Promising results would warrant further investigation, including time-kill kinetic studies, determination of the mechanism of action, and in vivo efficacy studies in animal models of infection. The methodologies described are robust and can be readily adapted for the screening of other novel hydrazide derivatives, thereby contributing to the broader effort of antimicrobial drug discovery.

References

  • National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Asia-Pacific Economic Cooperation (APEC). (n.d.). Antimicrobial Susceptibility Testing.
  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • BenchChem. (n.d.). Application Notes and Protocols for Hydrazide Derivatives as Antimicrobial Agents.
  • National Institutes of Health (NIH). (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.
  • National Institutes of Health (NIH). (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.
  • Taylor & Francis Online. (n.d.). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole.
  • ResearchGate. (n.d.). Structural requirements for antimicrobial activity of synthesized hydrazide derivatives.
  • MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

Sources

Application Notes and Protocols: Investigating 3-Propoxybenzohydrazide in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzohydrazides in Oncology

The benzohydrazide scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1] This class of compounds has garnered significant interest for its potential to be developed into targeted therapeutic agents. The core structure, characterized by a benzene ring linked to a hydrazide moiety (-CONHNH2), serves as a versatile template for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

3-Propoxybenzohydrazide, a specific derivative with a propoxy group at the 3-position of the benzene ring, is an interesting candidate for anticancer research. While extensive research on this particular molecule is emerging, the broader family of alkoxy-substituted benzohydrazides has shown promise through various mechanisms of action. These include the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle in cancer cells.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of this compound's anticancer potential. It offers a logical, tiered experimental workflow, detailed protocols for key assays, and insights into the causality behind experimental choices, grounded in the known activities of structurally related compounds.

Postulated Mechanisms of Action

Based on extensive studies of related benzohydrazide and hydrazone derivatives, several plausible mechanisms of anticancer activity can be postulated for this compound. A thorough investigation should aim to explore these potential pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism for many benzohydrazide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key RTK.[5][6][7] EGFR is frequently overexpressed in various solid tumors and its activation leads to downstream signaling cascades that promote cell proliferation, survival, and metastasis.[5] It is hypothesized that the benzohydrazide moiety can interact with the ATP-binding pocket of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream pathways like MAPK/ERK and PI3K/Akt. The propoxy group on the benzene ring may influence the binding affinity and selectivity for the receptor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion This compound This compound EGFR EGFR This compound->EGFR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Postulated EGFR Inhibition Pathway by this compound.

Induction of Oxidative Stress

Hydrazone derivatives, which are closely related to and can be formed from hydrazides, are known to induce the generation of reactive oxygen species (ROS) in cancer cells.[8][9][10] Elevated ROS levels can lead to oxidative damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[10] This pro-oxidant activity can be a selective advantage against cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of effective anticancer agents is the induction of apoptosis and/or arrest of the cell cycle.[2][3][4][11] Benzohydrazide derivatives have been shown to cause cell cycle arrest at various phases, such as G1/S or G2/M, preventing cancer cells from replicating.[3][4] Furthermore, they can trigger the intrinsic (mitochondrial) or extrinsic apoptotic pathways, characterized by the activation of caspases and changes in apoptosis-related proteins like the Bcl-2 family.[2][12]

Experimental Workflow for Evaluating this compound

A structured, multi-tiered approach is recommended to efficiently characterize the anticancer properties of this compound. This workflow progresses from broad cytotoxicity screening to more detailed mechanistic studies.

Workflow A Tier 1: Primary Screening (Cytotoxicity) B MTT/MTS Assay on a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) A->B C Determine IC50 values B->C D Tier 2: Mechanism of Cell Death (Apoptosis vs. Necrosis) C->D If cytotoxic E Annexin V/Propidium Iodide Staining (Flow Cytometry) D->E F Caspase-3/7 Activity Assay D->F G Tier 3: Mechanistic Investigation E->G If apoptotic F->G If apoptotic H Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) G->H I ROS Detection Assay (e.g., DCFH-DA staining) G->I J Western Blot Analysis (EGFR, Akt, ERK, Bcl-2, Bax, Cleaved Caspase-3) G->J

Sources

Application Note & Protocol: Evaluating the Antioxidant Activity of 3-Propoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants are compounds that can neutralize these harmful ROS, and there is a continuous search for novel and effective antioxidant agents.[2] Hydrazides and their derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antioxidant properties.[2][3] The hydrazide moiety is thought to contribute to antioxidant activity through its ability to donate a hydrogen atom, thereby scavenging free radicals.[4] This application note provides a detailed protocol for testing the antioxidant activity of a specific benzohydrazide derivative, 3-Propoxybenzohydrazide, using established in vitro assays.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the antioxidant potential of this compound. We will detail the methodologies for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays were selected for their robustness, and widespread use, and because they measure different aspects of antioxidant activity.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is crucial for accurate assay design. While specific experimental data for this compound is not widely published, we can infer some properties based on its structure. It is a benzohydrazide with a propoxy group at the 3-position of the benzene ring. The presence of the hydrazide group suggests potential hydrogen-donating capabilities, which is a key mechanism for radical scavenging.[4] The propoxy group may influence its solubility and lipophilicity, which should be considered when preparing stock solutions. It is recommended to determine the solubility of this compound in common solvents such as ethanol, methanol, and DMSO to ensure complete dissolution for the assays.

Experimental Design and Workflow

The overall workflow for assessing the antioxidant activity of this compound involves preparing the compound and reagents, performing the antioxidant assays, and analyzing the data to determine key parameters such as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC).

Figure 1: General workflow for assessing the antioxidant activity of this compound.

Protocol 1: DPPH Radical Scavenging Assay

Principle

The DPPH assay is a popular method for screening the free radical scavenging activity of compounds.[5] The stable free radical DPPH has a deep purple color in solution with a characteristic absorbance maximum around 517 nm.[6] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow and a decrease in absorbance.[5][7] The degree of discoloration is proportional to the scavenging activity of the test compound.[6]

Materials and Reagents

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol, ACS grade or higher)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes and tips

Procedure

  • Preparation of Solutions:

    • DPPH Stock Solution (0.2 mM): Accurately weigh 7.89 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask.[6] Wrap the flask with aluminum foil to protect the solution from light and prepare it fresh before use.[6]

    • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Working Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200, 400 µg/mL).[6]

    • Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox with the same concentrations as the test compound.

  • Assay Protocol (96-well plate format):

    • Add 100 µL of each concentration of the this compound working solutions into triplicate wells.[6]

    • Add 100 µL of each concentration of the positive control into separate triplicate wells.[6]

    • For the negative control, add 100 µL of methanol to triplicate wells.[6]

    • For the blank, add 200 µL of methanol to triplicate wells.

    • Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells except the blank wells.[6]

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the negative control (DPPH solution without the test compound).

  • A_sample is the absorbance of the DPPH solution with the test compound.

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Example Data Presentation

Concentration (µg/mL)% DPPH Scavenging (this compound)% DPPH Scavenging (Ascorbic Acid)
1015.2 ± 1.335.8 ± 2.1
2532.5 ± 2.568.4 ± 3.5
5051.8 ± 3.192.1 ± 1.8
10075.3 ± 4.294.5 ± 1.2
20088.9 ± 3.895.2 ± 1.0
40092.1 ± 2.995.8 ± 0.8
IC50 (µg/mL) ~48 ~18

Protocol 2: ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8] ABTS is oxidized to its radical cation form (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate.[8][9] The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.

Materials and Reagents

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate (or ammonium persulfate)

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM solution of ABTS in water.[9]

    • Prepare a 2.45 mM solution of potassium persulfate in water.[9]

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[9]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

  • Assay Protocol (96-well plate format):

    • Prepare serial dilutions of this compound and the Trolox standard.

    • Add 10 µL of each dilution of the test compound and Trolox to triplicate wells.

    • Add 190 µL of the ABTS•+ working solution to each well.[9]

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

Data Analysis

The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] This reduction is measured by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[11] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[11]

Materials and Reagents

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10]

    • Warm the FRAP reagent to 37°C before use.[10]

  • Assay Protocol (96-well plate format):

    • Prepare a standard curve using ferrous sulfate or Trolox.

    • Add 20 µL of the appropriately diluted this compound, standards, and blank (solvent) to triplicate wells.[10]

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[10]

    • Measure the absorbance at 593 nm.

Data Analysis

The antioxidant capacity of this compound is determined by comparing its absorbance to the standard curve of ferrous sulfate or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

Interpreting the Results

A comprehensive evaluation of the antioxidant activity of this compound should consider the results from all three assays. The DPPH and ABTS assays measure the radical scavenging ability of the compound, while the FRAP assay assesses its reducing power. A compound that shows activity in multiple assays with different mechanisms is likely a potent antioxidant. The IC50 values from the DPPH and ABTS assays provide a quantitative measure of potency, with lower values indicating higher activity. The FRAP value provides a measure of the total antioxidant capacity.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, it is essential to include appropriate controls in each assay. A positive control (e.g., ascorbic acid or Trolox) validates the assay's performance, while a negative control and a blank correct for background absorbance. Running each sample and control in triplicate will allow for the calculation of standard deviation and ensure the reproducibility of the data.

Figure 2: Simplified mechanisms of the DPPH, ABTS, and FRAP antioxidant assays.

This application note provides a comprehensive set of protocols for evaluating the antioxidant activity of this compound. By employing the DPPH, ABTS, and FRAP assays, researchers can gain a multi-faceted understanding of the compound's antioxidant potential. Adherence to the detailed procedures and the inclusion of appropriate controls will ensure the generation of high-quality, reliable data, which is crucial for the advancement of antioxidant research and drug development. Further studies could explore the structure-activity relationship of other benzohydrazide derivatives to identify even more potent antioxidant compounds.

References

  • Vertex AI Search. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
  • PMC - NIH. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents.
  • MDPI. (2022).
  • Benchchem. Application Note: DPPH Assay for Determining the Antioxidant Activity of Isoelemicin.
  • MDPI. (2022).
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
  • G-Biosciences. ABTS Antioxidant Capacity Assay.
  • G-Biosciences. DPPH Antioxidant Assay.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • ResearchGate. FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE.
  • Benchchem. The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • Zen-Bio. FRAP Antioxidant Assay Kit.
  • ResearchGate. ABTS decolorization assay – in vitro antioxidant capacity v1.
  • PMC - PubMed Central. Genesis and development of DPPH method of antioxidant assay.
  • MDPI. DPPH Radical Scavenging Assay.
  • DPPH antioxidant activity of the synthesized compounds 3a–3j and reference agents.
  • ResearchGate. Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods.
  • CiteSeerX.
  • French-Ukrainian Journal of Chemistry. Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods.
  • NIH. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen.
  • PubChem - NIH. 3-Hydroxypromazine | C17H20N2OS | CID 67569.

Sources

Application Notes and Protocols for the In Vitro Characterization of 3-Propoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Novel Compound Evaluation

In the landscape of drug discovery and development, the initial in vitro evaluation of a novel chemical entity is a critical step that informs all subsequent research. This guide provides a comprehensive experimental framework for the initial characterization of 3-Propoxybenzohydrazide, a compound of potential pharmacological interest. Lacking extensive prior literature, our approach is designed to be a robust, multi-faceted screening funnel, starting with broad assessments of cellular impact and progressively narrowing down to more specific mechanistic inquiries.

This document is structured to guide researchers through a logical sequence of experiments, from determining cytotoxic and cytostatic effects to investigating potential enzyme inhibition and impact on key cellular signaling pathways. The causality behind each experimental choice is explained, ensuring that the data generated is not only accurate but also contextually meaningful. By following these protocols, researchers can build a comprehensive initial profile of this compound, enabling informed decisions for further development.

PART 1: Foundational Analysis - Assessing Cellular Viability and Proliferation

The first step in characterizing any new compound is to understand its effect on cell health. Cell viability and proliferation assays are fundamental tools for this purpose, providing critical insights into the cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) properties of this compound.[1][2] These initial screens are essential for determining the appropriate concentration range for subsequent, more detailed mechanistic studies.[3]

Key Objectives:
  • Determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Distinguish between cytotoxic and cytostatic effects.

  • Select appropriate cell lines for further investigation based on sensitivity.

Experimental Workflow: Foundational Analysis

G cluster_0 Initial Screening cluster_1 Endpoint Assays cluster_2 Data Analysis A Select a panel of relevant cell lines (e.g., cancerous and non-cancerous) B Determine optimal cell seeding density A->B C Treat cells with a serial dilution of This compound B->C D Incubate for 24, 48, and 72 hours C->D E Cell Viability Assay (e.g., MTT, Resazurin) D->E F Cytotoxicity Assay (e.g., LDH release) D->F G Calculate IC50 values E->G I Compare viability and cytotoxicity data F->I H Generate dose-response curves G->H H->I

Caption: Workflow for assessing the impact of this compound on cell viability and proliferation.

Protocol 1.1: Cell Viability Assessment using Resazurin Reduction Assay

The resazurin assay is a rapid, cost-effective, and sensitive method to measure cell viability.[4] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • Selected cell lines (e.g., MCF7, A549, and a non-cancerous line like HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium and add the compound-containing medium to the respective wells. Incubate the plate for 24, 48, and 72 hours.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and plot the dose-response curves to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the magnitude of its effect.

PART 2: Mechanistic Exploration - Enzyme Inhibition and Pathway Analysis

Following the initial assessment of cellular effects, the next logical step is to investigate the potential molecular mechanisms of action. Many therapeutic agents function by inhibiting specific enzymes.[5][6] Therefore, screening this compound against a panel of relevant enzymes can provide valuable mechanistic insights. Furthermore, analyzing its impact on key signaling pathways can reveal how it influences cellular processes like growth, survival, and stress responses.

Experimental Workflow: Mechanistic Exploration

G cluster_0 Hypothesis Generation cluster_1 In Vitro Assays cluster_2 Data Interpretation A Identify potential enzyme targets based on chemical structure of this compound C Enzyme Inhibition Assay A->C B Select key signaling pathways relevant to observed cellular effects (e.g., apoptosis, proliferation) D Western Blot Analysis B->D E Quantitative PCR (qPCR) B->E F Determine mode of enzyme inhibition (e.g., competitive, non-competitive) C->F G Quantify changes in protein expression and phosphorylation D->G H Measure changes in target gene expression E->H I Correlate molecular changes with cellular phenotypes F->I G->I H->I

Caption: A workflow for investigating the molecular mechanism of this compound.

Protocol 2.1: Generic In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a chosen enzyme. The specific substrate and detection method will vary depending on the enzyme being assayed.[6][7]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay buffer

  • This compound

  • Positive control inhibitor

  • 96-well assay plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a plate reader. The signal can be absorbance, fluorescence, or luminescence, depending on the assay.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the compound concentration to calculate the IC50. Further kinetic studies can be performed to determine the mechanism of inhibition.[8]

Protocol 2.2: Western Blot Analysis of Signaling Pathway Modulation

Western blotting is a powerful technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[9][10][11]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 2.3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure changes in the expression of specific genes in response to treatment with this compound.[12][13][14] This can provide insights into the downstream effects of pathway modulation.

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the treated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.

  • Data Acquisition: Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the amplification curves and calculate the relative gene expression changes using the ΔΔCt method, normalizing to a stable housekeeping gene.[15][16]

Target Gene ExamplePotential Pathway Investigated
Bcl-2, Bax Apoptosis
Cyclin D1, c-Myc Cell Cycle Progression
VEGF Angiogenesis

PART 3: Data Interpretation and Next Steps

The culmination of these in vitro studies will be a rich dataset that provides a preliminary understanding of the bioactivity of this compound.

Synthesizing the Findings:

  • Correlate IC50 values with mechanistic data: Do the concentrations that inhibit cell growth also affect specific enzymes or signaling pathways?

  • Build a preliminary mechanism of action hypothesis: Based on the collective data, propose a plausible molecular mechanism for this compound.

  • Identify promising indications: The cellular and molecular profile may suggest potential therapeutic areas for further investigation.

Future Directions:

  • Lead Optimization: If the initial results are promising, medicinal chemistry efforts can be initiated to improve potency and selectivity.

  • In Vivo Studies: The most promising compounds can be advanced to in vivo models to assess efficacy and safety in a whole-organism context.

  • ADME/Tox Profiling: In vitro absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies are crucial for evaluating the drug-like properties of the compound.[17]

By systematically applying this comprehensive in vitro testing strategy, researchers can efficiently and effectively characterize novel compounds like this compound, laying a solid foundation for their potential development as therapeutic agents.

References

  • Unckless, R. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Available from: [Link]

  • Slee, B. et al. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available from: [Link]

  • Biobide. What is an Inhibition Assay?. Available from: [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. Available from: [Link]

  • ChemHelp ASAP. functional in vitro assays for drug discovery. (2023). YouTube. Available from: [Link]

  • Bookout, A. L. et al. (2006). Monitoring gene expression: quantitative real-time rt-PCR. PubMed. Available from: [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]

  • Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. (2025). Available from: [Link]

  • HySum. What is In Vitro Testing and Its Impact on Global Pharmaceutical Development. (2025). Available from: [Link]

  • Li, W. et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis. Available from: [Link]

  • CMDC Labs. Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). Available from: [Link]

  • Berindan-Neagoe, I. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link]

  • Assay Genie. Western Blot Protocol & Troubleshooting Guide. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Mechanism of Action Assays for Enzymes. (2012). Available from: [Link]

  • Thomas, M. P. et al. (1995). The role of hydrogen peroxide in the in vitro cytotoxicity of 3-hydroxykynurenine. PubMed. Available from: [Link]

  • Wu, C. et al. (2012). Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry. ACS Nano. Available from: [Link]

  • Miceli, E. et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. Available from: [Link]

Sources

Application Note: Quantitative Analysis of 3-Propoxybenzohydrazide Using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and reliable analytical methodologies for the quantitative determination of 3-propoxybenzohydrazide. As a novel or specialized chemical entity, validated analytical methods are crucial for its use in research and drug development. Herein, we provide detailed protocols for two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The RP-HPLC-UV method offers a straightforward, accessible approach for routine quantification, while the LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices. Both methods are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4]

Introduction: The Analytical Imperative for this compound

This compound is an organic molecule featuring a benzohydrazide core functionalized with a propoxy group. The benzohydrazide moiety is a key structural feature in many pharmaceutically active compounds, known to exhibit a range of biological activities.[5] Accurate and precise quantification of this compound is fundamental for various stages of research and development, including:

  • Purity assessment of the synthesized active pharmaceutical ingredient (API).

  • Content uniformity and potency determination in dosage forms.

  • Stability studies to determine shelf-life and degradation pathways.

  • Pharmacokinetic (PK) studies requiring measurement in biological fluids.

Given the absence of standardized analytical procedures for this specific molecule, this guide provides comprehensive, field-proven protocols designed for immediate implementation and validation in a laboratory setting. The methodologies are grounded in established principles for the analysis of small molecules and hydrazide derivatives.[6][7][8]

Physicochemical Properties and Analytical Rationale

The chemical structure of this compound dictates the optimal analytical strategies.

  • Structure: The molecule consists of a benzene ring attached to a carbonyl-hydrazide group (-CONHNH2), with a propoxy group (-OCH2CH2CH3) substituting the ring.

  • Chromophore: The conjugated system of the benzene ring and the carbonyl group acts as a strong chromophore, making it readily detectable by UV-Vis spectrophotometry. The maximum UV absorption for the parent benzohydrazide is around 265-285 nm, providing a logical starting point for detection wavelength selection in HPLC-UV methods.[1][6][9]

  • Ionization: The hydrazide functional group is basic and can be readily protonated, making the molecule suitable for analysis by electrospray ionization in positive mode (ESI+) for LC-MS/MS.

  • Solubility and Polarity: The molecule is expected to have moderate polarity, making it ideal for separation using reversed-phase chromatography.

Based on these properties, RP-HPLC-UV is selected for its robustness and wide availability, while LC-MS/MS is chosen for its enhanced sensitivity and specificity.

Method 1: Quantification by RP-HPLC with UV Detection

This method is designed for the quantification of this compound in bulk drug substances and simple formulations. It balances efficiency with accuracy for routine quality control applications.

Principle

The sample is dissolved in a suitable diluent and injected into an HPLC system. The compound is separated from potential impurities on a reversed-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the peak area at a specific UV wavelength and comparing it to a calibration curve prepared from a reference standard.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphate buffer components (e.g., monobasic potassium phosphate).

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.0, 20 mM) (60:40 v/v) Provides good resolution and peak shape for aromatic hydrazides.[11]
Column C18, 250 mm x 4.6 mm, 5 µm Standard column for reversed-phase separation of small molecules.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[11]
Column Temp. 25°C Maintains consistent retention times and improves reproducibility.[11]
Detection λ 272 nm Expected absorption maximum for the benzohydrazide chromophore.[11]
Injection Vol. 20 µL Standard volume to balance sensitivity and peak shape.

| Run Time | 15 minutes | Sufficient to elute the analyte and any closely related impurities. |

Preparation of Solutions:

  • Buffer Preparation (pH 4.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 4.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio. Degas before use.

  • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to about 10 mg of this compound and prepare a 100 µg/mL solution as described for the standard stock solution.[12]

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[1][2][3]

Workflow for HPLC Method Validation

HPLC_Validation cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Standards & QC Samples Specificity Specificity Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Eval Compare results against acceptance criteria Robustness->Eval LCMS_Dev cluster_infusion Direct Infusion cluster_lc LC Method cluster_validation Full Method Validation Infuse Infuse Analyte & Internal Standard Tune Optimize MS Parameters (Cone Voltage, Capillary) Infuse->Tune FindPrecursor Identify Precursor Ion [M+H]+ Tune->FindPrecursor FindProduct Identify Stable Product Ions FindPrecursor->FindProduct LC_Dev Develop LC Gradient (Column, Mobile Phase) FindProduct->LC_Dev Use Optimized MS Params Optimize Optimize Peak Shape & Retention Time LC_Dev->Optimize Validation Validate for Accuracy, Precision, Selectivity, Matrix Effect, Stability Optimize->Validation

Sources

Application Note: A Guide to High-Throughput Screening of 3-Propoxybenzohydrazide Derivative Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzohydrazide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive framework and detailed protocols for the high-throughput screening (HTS) of a focused library of 3-propoxybenzohydrazide derivatives. We will explore the critical phases of an HTS campaign, from initial assay development and validation to the primary screen, hit confirmation, and post-screening triage. Methodologies for both biochemical and cell-based assays are presented, offering researchers a robust guide to identifying and validating novel therapeutic leads from this promising class of molecules.

Introduction: The Rationale for Screening Benzohydrazides

Benzohydrazide derivatives are versatile compounds known for their wide range of pharmacological effects.[3] Their synthesis, often a straightforward condensation reaction, makes them amenable to the creation of large, diverse chemical libraries for drug discovery.[1] The this compound core provides a unique starting point for exploring chemical space, with the propoxy group influencing physicochemical properties and the hydrazide moiety offering a key pharmacophore for potential target interactions.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological target or pathway.[4][5][6] A successful HTS campaign is not merely a matter of scale; it is built upon a foundation of rigorous assay development, meticulous execution, and intelligent data analysis. This guide is designed to provide the scientific and technical logic behind each step, empowering researchers to design and execute a self-validating screening system.

Foundational Stage: Library Preparation and Assay Development

The success of any HTS campaign is predetermined by the quality of the assay and the chemical library. This initial phase involves careful planning and optimization to ensure the screen is robust, reproducible, and relevant to the biological question.

Library Management

A library of this compound derivatives must be meticulously prepared for screening.

  • Quality Control: Each compound's purity and identity should be confirmed (e.g., via LC-MS and NMR) to ensure that any observed activity is attributable to the intended molecule.

  • Solubility Assessment: Benzohydrazides can have variable solubility. It is critical to assess the solubility of each compound in the assay buffer to avoid false positives due to compound precipitation.

  • Plate Preparation: The library is typically stored as a high-concentration stock (e.g., 10 mM in DMSO).[7] From this master stock, "assay-ready" plates are prepared by diluting the compounds to an intermediate concentration and dispensing them into 384- or 1536-well microplates.[6][8]

Choosing the Right Assay: Biochemical vs. Cell-Based

The choice between a biochemical and a cell-based assay is dictated by the research goal.[9]

  • Biochemical Assays are ideal for target-based drug discovery, where the goal is to find molecules that directly interact with a purified protein, such as an enzyme or receptor.[9][10] They offer a clean system with fewer confounding variables but lack physiological context.[9]

  • Cell-Based Assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, mechanism of action, and potential toxicity.[9][11] They are essential for phenotypic screening and for validating hits from biochemical assays.[12]

Assay Optimization and Validation: The Key to Trustworthy Data

Before embarking on a full-scale screen, the chosen assay must be rigorously optimized and validated to ensure it is robust and reliable.[13] The primary goal is to develop an assay with a large signal-to-background ratio and low variability.[5]

Key Optimization Parameters:

ParameterBiochemical Assay ConsiderationsCell-Based Assay ConsiderationsRationale
Reagent Concentration Enzyme and substrate concentrations (often set near the Km value) must be optimized for a linear reaction rate.[14][15]Cell seeding density must be optimized for logarithmic growth and a robust signal window.Ensures the assay is sensitive to inhibition and that the signal is within the linear range of the detector.
Incubation Time Must be within the linear phase of the enzymatic reaction to accurately measure inhibition.[15]Compound treatment duration must be sufficient to elicit a biological response without causing non-specific toxicity.Balances the need for a measurable effect with the practical constraints of an automated HTS workflow.
Buffer Conditions pH, salt concentration, and additives (e.g., detergents) must be optimized for target stability and activity.[14]Media components, serum concentration, and CO2 levels must be controlled for optimal cell health and response.Mimics physiological conditions as closely as possible while ensuring assay performance.[14]
DMSO Tolerance The assay must be tolerant to the final concentration of DMSO used to deliver the compounds (typically ≤1%).Cell lines can exhibit varying sensitivity to DMSO; the maximum tolerable concentration must be determined.Prevents the vehicle from interfering with the assay readout and causing false positive or negative results.

Assay Validation with the Z'-Factor:

The robustness of an HTS assay is quantitatively assessed using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation of the assay.[16]

  • Z' = 1 – (3σp + 3σn) / |μp – μn|

    • Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are their means.

An assay is considered robust and suitable for HTS when its Z'-factor is consistently ≥ 0.5 .[8][16]

Quality MetricAcceptance CriteriaPurpose
Z'-Factor ≥ 0.5Confirms the assay can reliably distinguish between active and inactive compounds.
Signal-to-Background (S/B) > 5 (assay dependent)Indicates a sufficient dynamic range for hit detection.
Coefficient of Variation (%CV) < 15%Demonstrates low variability and high precision of the assay measurements.

The HTS Campaign: From Primary Screen to Confirmed Hits

With a validated assay, the full library of this compound derivatives can be screened. The process is a funnel, starting with a broad primary screen and progressively narrowing down to a small number of high-confidence hits.

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Confirmation A Assay-Ready Library Plates (this compound Derivatives) B Primary HTS (Single Concentration, e.g., 10 µM) A->B C Raw Data Acquisition (e.g., Fluorescence, Luminescence) B->C D Data Normalization & Quality Control (Z') C->D E Hit Identification (% Inhibition or Z-Score Cutoff) D->E F Primary 'Hit' List E->F G Hit Re-test (Fresh Compound Samples) F->G H Dose-Response Assay (10-point, IC50/EC50 Determination) G->H I Confirmed Hits H->I J Validated Hit Series for SAR I->J Advance to Secondary Assays Hit_Triage_Workflow cluster_0 Assay Specificity cluster_1 Target Selectivity cluster_2 Chemical & SAR Analysis A Confirmed Hits (Potency Determined) B Orthogonal Assay (Different Detection Method) A->B C Counter Screen (Rule out non-specific activity) A->C D Selectivity Panel (Against related targets/pathways) B->D C->D E Hit Expansion (Test commercial analogs) D->E F Preliminary SAR Analysis (Group active compounds by scaffold) E->F G Validated Lead Series F->G

Caption: The Hit Triage and Validation Funnel.

  • Orthogonal Assays: Hits are tested in a secondary assay that measures the same biological endpoint but uses a different technology (e.g., a label-free method if the primary screen was fluorescence-based). [17]This is a critical step to eliminate compounds that interfere with the primary assay technology.

  • Counter-Screens: These are designed to identify compounds that act through undesirable mechanisms. For example, in a cell-based reporter gene assay, a counter-screen would be run against the reporter protein itself to eliminate direct inhibitors.

  • Selectivity Profiling: The validated hits are tested against related targets (e.g., other kinases in the same family) to determine their selectivity. High selectivity is a desirable property for a drug candidate.

  • Preliminary Structure-Activity Relationship (SAR) Analysis: Active compounds are clustered by chemical structure to identify common scaffolds and functional groups that are important for activity. [18][19]This initial SAR provides the foundation for a medicinal chemistry program aimed at optimizing the hit series. [17]

Detailed Experimental Protocols

The following protocols are provided as templates that should be optimized for the specific target and system under investigation.

Protocol 1: Biochemical HTS for Enzyme Inhibition (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a hypothetical enzyme that processes a biotinylated substrate.

Materials:

  • Enzyme of interest (e.g., a purified kinase or protease)

  • Biotinylated substrate peptide

  • Europium-labeled antibody (donor, e.g., anti-phospho antibody)

  • Streptavidin-APC (acceptor)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • ATP (for kinases)

  • Stop/Detection Buffer: Assay buffer containing EDTA and the detection reagents.

  • 384-well low-volume white microplates

  • This compound library plates (1 mM in DMSO)

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of compound from the library plates into the assay plates. Dispense 50 nL of DMSO into control wells (negative control) and a known inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of enzyme solution (2X final concentration in assay buffer) to all wells.

  • Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of substrate/ATP solution (2X final concentration in assay buffer) to all wells to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of Stop/Detection buffer containing the Eu-antibody and SA-APC.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET enabled plate reader, measuring emission at both donor (615 nm) and acceptor (665 nm) wavelengths. Calculate the TR-FRET ratio (665 nm / 615 nm * 10,000).

  • Data Analysis: Calculate percent inhibition relative to DMSO (0%) and positive control (100%) wells.

Protocol 2: Cell-Based HTS for Cytotoxicity (Luminescent Assay)

This protocol describes a luminescent cell viability assay to identify compounds that are cytotoxic to a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Pen/Strep

  • Trypsin-EDTA

  • 384-well solid white, tissue-culture treated microplates

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • This compound library plates (1 mM in DMSO)

Procedure:

  • Cell Seeding: Harvest cells and dilute to an optimized seeding density (e.g., 1,000 cells/well) in culture medium. Dispense 40 µL of the cell suspension into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition: Dispense 40 nL of compounds from the library plates into the cell plates for a final concentration of 10 µM. Dispense DMSO for negative controls and a known cytotoxic agent (e.g., staurosporine) for positive controls.

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Reagent Equilibration: Remove the luminescent reagent and the assay plates from storage and allow them to equilibrate to room temperature.

  • Lysis and Signal Generation: Add 20 µL of the luminescent cell viability reagent to each well.

  • Signal Stabilization: Mix the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate percent viability relative to DMSO (100%) and positive control (0%) wells.

Conclusion

The high-throughput screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The success of such a project is not guaranteed by automation alone but is contingent upon a deep understanding of the scientific principles underpinning each stage of the process. By investing in rigorous assay development, implementing robust quality control measures, and employing a logical hit triage strategy, researchers can maximize the probability of identifying high-quality, validated lead compounds. This application note provides the foundational knowledge and practical protocols to confidently embark on this discovery journey.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Zang, R., Li, D., Tang, I., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 139-152.
  • Zang, R., Li, D., Tang, I. C., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51.
  • An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Methods in Molecular Biology, 574, 1-13.
  • Tolliday, N. (n.d.). Cell-based assays for high-throughput screening. Broad Institute.
  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research.
  • Evotec. (n.d.). Biochemical Assay Services.
  • Nuvisan. (n.d.). Tailored high-throughput screening assays for successful drug discovery.
  • Rani, M., et al. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 10(4), 114-121.
  • Gilbert, D. F., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2150.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis.
  • Macarron, R. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Nanomedicine & Nanotechnology, 7(4).
  • Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH.
  • Auld, D. S., et al. (2008). Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols, 3(1), 1-4.
  • Strasser, J. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 345-350.
  • HiTSeekR. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(14), e121.
  • Zhang, J. H. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Assay Development and Validation.
  • Carreiras, M. C., & Marco-Contelles, J. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Journal of Molecular Structure, 1303, 137535.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Sharma, P., & Sharma, R. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 843-851.
  • Jayachandran, E., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 425-431.
  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Jones, P. D., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 353(2), 247-255.
  • Drug Design Org. (2005). Structure Activity Relationships.

Sources

Topic: Advanced Techniques for the Crystallization of 3-Propoxybenzohydrazide for Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Introduction: The Structural Elucidation of 3-Propoxybenzohydrazide

This compound is a molecule of significant interest within medicinal chemistry and materials science, belonging to the versatile class of benzohydrazide derivatives. These compounds are known for their wide range of biological activities and their capacity to form intricate supramolecular assemblies.[1] Determining the precise three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationships, conformational preferences, and intermolecular interactions. The acquisition of high-quality single crystals is the most critical and often the most challenging step in this process.[2][3]

This guide provides a comprehensive overview of the theoretical principles and practical protocols for crystallizing this compound. It is designed for researchers, scientists, and drug development professionals, offering a systematic approach to developing a successful crystallization strategy. We will move beyond simple procedural lists to explain the underlying causality of each experimental choice, empowering the researcher to troubleshoot and optimize their crystallization experiments effectively.

Foundational Prerequisite: The Imperative of Purity

The success of any crystallization endeavor is fundamentally dependent on the purity of the starting material.[4][5] Impurities can inhibit nucleation, disrupt lattice formation, and lead to the growth of poorly ordered crystals or amorphous solids. Before commencing any crystallization screening, it is imperative to ensure the this compound sample is of the highest possible purity (>98%).

Recommended Purification Protocol:

  • Initial Purification: If crude, purify the compound using column chromatography on silica gel. A common eluent system for benzohydrazide derivatives is a gradient of ethyl acetate in hexanes or ethanol in chloroform.[6]

  • Final Recrystallization: Perform a bulk recrystallization to remove minor impurities. Ethanol is frequently a successful solvent for benzohydrazide derivatives.[1][6] Dissolve the compound in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble matter, and allow it to cool slowly to induce crystallization.

  • Purity Verification: Confirm the purity of the final material by ¹H NMR, ¹³C NMR, and LC-MS before proceeding.

Molecular Profile of this compound: Guiding Crystallization Strategy

A molecule's structural features are predictive of its crystallization behavior. This compound possesses:

  • A Benzene Ring: Facilitates π-π stacking interactions, which can be a strong driving force for crystal packing. Aromatic solvents like toluene may stabilize these interactions.[7][8]

  • A Hydrazide Moiety (-CONHNH₂): This group is a potent hydrogen bond donor and acceptor, capable of forming robust intermolecular hydrogen bonds (N-H···O, N-H···N).[7][9] These interactions are crucial for building a stable crystal lattice.

  • A Propoxy Group (-OCH₂CH₂CH₃): This flexible alkyl chain introduces a degree of conformational freedom. While the ether oxygen can act as a hydrogen bond acceptor, the chain itself can be disordered in the crystal lattice, which can sometimes be detrimental to crystal quality.[7]

The presence of strong hydrogen bonding capabilities suggests that protic solvents or solvents with hydrogen bond accepting properties could be effective. The overall goal is to find a solvent or solvent system where the solubility is moderate, allowing for the slow approach to supersaturation necessary for ordered crystal growth.[4][10]

The Crystallization Workflow: A Systematic Approach

The path from a pure powder to a diffraction-quality single crystal is a process of controlled supersaturation. The general workflow involves creating a solution that is thermodynamically poised to deposit the solute in an ordered, crystalline state rather than as an amorphous precipitate.

G cluster_prep Pre-Crystallization cluster_methods Crystallization Methods cluster_outcome Analysis & Iteration Purity Ensure >98% Purity Sol_Screen Solubility Screening Purity->Sol_Screen SE Slow Evaporation Sol_Screen->SE SC Slow Cooling Sol_Screen->SC VD Vapor Diffusion Sol_Screen->VD LLD Liquid-Liquid Diffusion Sol_Screen->LLD Crystals Single Crystals Formed SE->Crystals No_Crystals No Crystals / Precipitate SE->No_Crystals Oil Oiling Out SE->Oil SC->Crystals SC->No_Crystals SC->Oil VD->Crystals VD->No_Crystals VD->Oil LLD->Crystals LLD->No_Crystals LLD->Oil Harvest Harvest & Mount for XRD Crystals->Harvest Troubleshoot Troubleshoot & Refine Conditions No_Crystals->Troubleshoot Oil->Troubleshoot Troubleshoot->Sol_Screen Re-screen

Caption: General workflow for single-crystal growth.

Strategic Solvent Selection

The choice of solvent is the most critical variable in crystallization.[2][5] An ideal solvent is one in which this compound is moderately soluble. If solubility is too high, achieving supersaturation is difficult; if it is too low, an insufficient amount of material will be in solution.[4]

A preliminary solubility test is essential. Add ~5-10 mg of your compound to a small vial and add the test solvent dropwise (~0.5 mL). Observe solubility at room temperature and upon gentle heating.

Table 1: Recommended Solvent Screen for this compound

Solvent ClassPrimary Solvent (Good Solvent)Anti-Solvent (Poor Solvent)Rationale for Inclusion
Alcohols Methanol, EthanolWater, HexaneProtic solvents that can engage in hydrogen bonding with the hydrazide moiety. Often good primary solvents.[6]
Ethers Tetrahydrofuran (THF), DioxaneHexane, HeptaneAprotic, polar solvents. The ether oxygen can act as a hydrogen bond acceptor.
Ketones Acetone, 2-ButanoneHexane, WaterPolar aprotic solvents that are good general solvents for many organic molecules.
Esters Ethyl AcetateHexane, HeptaneMedium polarity solvent, often excellent for achieving moderate solubility.[7]
Chlorinated Dichloromethane (DCM)Hexane, PentaneGood at dissolving many organics, but high volatility can lead to rapid crystal growth. Best for diffusion methods.[7]
Aromatics TolueneHexane, HeptaneCan promote π-π stacking interactions. Less volatile than benzene.[7][8]
Nitriles AcetonitrileWater, Diethyl EtherPolar aprotic solvent, often used in binary systems.
Amides Dimethylformamide (DMF)Water, Toluene"Last resort" solvents due to high boiling points and high solvating power.[2] Use in diffusion setups.

Core Crystallization Protocols

Once you have an idea of solubility, you can apply the following core techniques. Always use clean glassware, and filter your solutions through a syringe filter (0.22 µm PTFE) into the crystallization vessel to remove dust and particulate matter, which can act as unwanted nucleation sites.[4][11]

Protocol 1: Slow Evaporation

This is the simplest method and works well for compounds that are not overly sensitive to air.[4][10]

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a small vial (a 2 mL glass vial is ideal).

  • Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with paraffin film and pierce it with a needle. This restricts the rate of evaporation.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood).

  • Allow the solvent to evaporate slowly over several days to weeks. Patience is key; do not disturb the vial.[4][11]

Protocol 2: Slow Cooling

This method exploits the common property that solubility decreases with temperature.[10][12] It is effective for compounds that show a significant difference in solubility between hot and cold solvent.

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) at or near its boiling point. Use a vessel that can be sealed, like a screw-cap vial.

  • Ensure all solid has dissolved. If necessary, add a few more drops of hot solvent.

  • Tightly seal the hot solution.

  • Place the vessel in an insulated container (e.g., a Dewar flask filled with hot water, or a beaker packed with glass wool) to ensure cooling occurs as slowly as possible over many hours.[12]

  • Alternatively, for low-boiling solvents, a saturated room temperature solution can be placed in a refrigerator or freezer (0 to -20 °C).[5]

Protocol 3: Vapor Diffusion

This is often the most successful technique for growing high-quality crystals.[5] It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) vapor into a solution of the compound, gradually reducing its solubility.

Caption: Schematic of a vapor diffusion experiment.

Step-by-Step Protocol:

  • Place a small, open vial (e.g., a 0.5 dram vial) inside a larger vial or jar (e.g., a 20 mL scintillation vial).

  • Prepare a concentrated solution of this compound in a "good" solvent (e.g., 5-10 mg in 0.5 mL of THF or DCM). Filter this solution directly into the small inner vial.

  • Add 2-3 mL of a volatile "anti-solvent" (e.g., pentane, hexane, or diethyl ether) to the larger outer vial, ensuring the liquid level is below the top of the inner vial.

  • Seal the outer vial tightly and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the compound to slowly precipitate and form crystals.[5]

Protocol 4: Liquid-Liquid Diffusion (Layering)

This technique is similar to vapor diffusion but involves direct contact between two liquid layers.[12][13]

  • Prepare a concentrated solution of the compound in a relatively dense solvent (e.g., DCM, chloroform) in a narrow container, such as an NMR tube or a thin glass tube (4-6 mm diameter).

  • Very carefully, layer a less dense, miscible anti-solvent (e.g., hexane, pentane) on top of the solution. This can be done by slowly running the anti-solvent down the side of the tube with a pipette or syringe. The goal is to create a sharp interface between the two layers.[12]

  • Seal the tube and leave it in an undisturbed, vertical position.

  • Crystals will ideally form at the interface between the two solvents as they slowly mix over time. Placing the setup in a cooler environment (e.g., a refrigerator) can slow the diffusion process and potentially yield better crystals.[2]

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

ProblemObservationPotential CausesSuggested Solutions
No Crystals Form The solution remains clear indefinitely.Solution is undersaturated; kinetics of nucleation are too slow.Increase the initial concentration. Allow more time. Try scratching the inside of the vial with a needle to create a nucleation site.[11] Add a seed crystal if one is available.
Amorphous Precipitate A fine powder or non-crystalline solid crashes out.Supersaturation was achieved too rapidly.Slow down the process: use a less volatile anti-solvent, slow the rate of evaporation (tighter cap), or cool the solution more slowly. Dilute the initial solution.[11]
"Oiling Out" A liquid phase separates from the solution.The compound's melting point is low, or it is too soluble at that temperature.Lower the crystallization temperature. Use a different solvent system where the compound is less soluble. Try to "shock" the oil into crystallizing by scratching or adding a seed crystal.
Microcrystals A large number of very small crystals form.Too many nucleation sites; rapid nucleation.Reduce the concentration of the initial solution. Ensure the crystallization vessel is scrupulously clean. Slow down the rate of crystallization (e.g., lower temperature for diffusion methods).[11]
Twinned or Poor Quality Crystals Crystals are not single, or have poor morphology.Growth was too fast; impurities are present.Further purify the starting material. Slow down the crystal growth by using a more dilute solution or a slower diffusion/evaporation rate.

Crystal Handling and Evaluation

Once you have obtained crystals that appear suitable (clear, well-defined faces, appropriate size), they must be handled with care.

  • Harvesting: Carefully remove the crystal from the mother liquor using a cryo-loop or a fine needle. It is critical to NEVER let the crystals dry out, as the loss of solvate molecules can cause the crystal lattice to collapse.[11]

  • Evaluation: Examine the crystal under a polarized light microscope. A good single crystal should extinguish light evenly when the polarizing stage is rotated.

  • Mounting: Quickly coat the crystal in a cryo-protectant oil (e.g., Paratone-N) and flash-cool it in a stream of liquid nitrogen on the X-ray diffractometer.

By applying these principles and protocols systematically, researchers can significantly increase the probability of obtaining high-quality single crystals of this compound suitable for definitive structural analysis by X-ray diffraction.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Blake, A. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]

  • Manor, B. C., & Carroll, P. J. Crystal Growing Tips and Methods. X-Ray Crystallography Facility, University of Pennsylvania. [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. Growing Quality Crystals. [Link]

  • University of Florida, Center for Xray Crystallography. Crystal Growing Tips. [Link]

  • Kudos. How to grow single crystals of small organic molecules. Easy, fast, efficient. Journal of Applied Crystallography. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1125–1132. [Link]

  • MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link]

  • EPFL. Guide for crystallization. [Link]

  • Request PDF. Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies. ResearchGate. [Link]

  • LibreTexts Chemistry. 3.3: Choice of Solvent. [Link]

  • ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? [Link]

  • O'Mahony, M., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 19(11), 6393-6403. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • IUCr. (2015). Crystal structures of two hydrazide derivatives of mefenamic acid. [Link]

  • Janarthanan, S., et al. (2016). Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. Acta Crystallographica Section E, 72(Pt 10), 1488-1492. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Propoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Propoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility issues that may arise during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the reliable and accurate use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the handling and solubility of this compound.

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent due to its ability to dissolve a broad range of polar and non-polar compounds.[1][2] However, it is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and water contamination can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[3][4]

Q2: My this compound precipitated out of my DMSO stock solution upon storage. What could be the cause?

A2: Precipitation from a DMSO stock solution during storage can be attributed to several factors. Exceeding the compound's solubility limit in DMSO is a primary cause.[3] Additionally, multiple freeze-thaw cycles can promote precipitation.[1][3] Water absorption into the DMSO stock is another common culprit.[3][4] To mitigate this, it is best to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture.[3]

Q3: I observed precipitation when I diluted my this compound DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a frequent challenge known as "antisolvent precipitation," where the compound, highly soluble in the organic stock solvent, crashes out upon introduction to the aqueous buffer. This is due to the poor aqueous solubility of many benzohydrazide derivatives.[5] To address this, consider the following:

  • Stepwise Dilution: Add the stock solution to the aqueous media very slowly while vortexing or stirring to aid dispersion.[3]

  • Pre-warming Media: Using media pre-warmed to 37°C can sometimes help maintain solubility.[3]

  • Lowering Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and toxicity.[6][7]

If these initial steps are insufficient, more advanced formulation strategies may be necessary, as detailed in the troubleshooting guide below.

Q4: How can I determine if the solubility issues are impacting my assay results?

A4: Compound precipitation can lead to significant assay artifacts.[8] Symptoms of precipitation-related issues include high variability between replicate wells, non-dose-dependent responses, and an increase in false positives or false negatives.[8] Visual inspection of assay plates, sometimes aided by a light microscope, can confirm the presence of particulates or cloudiness.[8]

In-Depth Troubleshooting Guides

This section provides structured guidance for systematically identifying and resolving solubility issues with this compound.

Issue 1: Precipitation Upon Dilution into Aqueous Buffer

This is the most common solubility challenge encountered in assays. The following workflow provides a systematic approach to resolving this issue.

A Start: Precipitation observed in aqueous buffer B Step 1: Optimize Dilution Technique - Stepwise dilution - Vortexing during addition - Pre-warm buffer to 37°C A->B C Precipitation Resolved? B->C D Proceed with Assay C->D Yes E Step 2: Reduce Final DMSO Concentration - Prepare a higher concentration DMSO stock - Aim for <0.5% final DMSO C->E No F Precipitation Resolved? E->F F->D Yes G Step 3: Introduce a Co-solvent - Test biocompatible co-solvents (e.g., Ethanol, PEG400) - Determine max tolerable co-solvent % in assay F->G No H Precipitation Resolved? G->H H->D Yes I Step 4: Advanced Formulation Strategies - pH adjustment (if compound is ionizable) - Use of surfactants (e.g., Tween-80) - Cyclodextrin encapsulation H->I No J Precipitation Resolved? I->J J->D Yes K Re-evaluate compound suitability or assay buffer composition J->K No

Caption: Systematic workflow for troubleshooting precipitation in aqueous buffers.

1. Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[2][9]

  • Protocol:

    • Prepare a concentrated stock of this compound in 100% DMSO.

    • In a separate tube, prepare an intermediate dilution of the compound in a suitable co-solvent such as ethanol or polyethylene glycol 400 (PEG400).

    • Add this intermediate dilution to the final aqueous buffer.

    • Crucially, always run a vehicle control with the same final concentration of DMSO and co-solvent to ensure they do not interfere with the assay. [6]

2. pH Adjustment

For ionizable compounds, solubility can be significantly influenced by the pH of the solution.[10] Benzohydrazides can have a weakly basic nitrogen, meaning that lowering the pH may increase solubility.

  • Protocol:

    • Determine the pKa of this compound (if not known, this may require experimental determination or prediction).

    • Prepare a series of assay buffers with slightly different pH values around the pKa.

    • Test the solubility of this compound in each buffer.

    • Ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

3. Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[11][12]

  • Protocol:

    • Select a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.

    • Prepare the assay buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

    • Add the DMSO stock of this compound to the surfactant-containing buffer.

    • As with co-solvents, a vehicle control with the surfactant is essential.

4. Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14]

  • Protocol:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Dissolve the HP-β-CD in the assay buffer.

    • Add the this compound stock solution to the cyclodextrin-containing buffer.

    • Allow time for the complex to form (this can be expedited by gentle warming or sonication).

    • A vehicle control containing the cyclodextrin is mandatory.

Issue 2: Poor Solubility of the Solid Compound

In some cases, this compound may be difficult to dissolve even in DMSO, especially at high concentrations.

A Start: Difficulty dissolving solid this compound in DMSO B Step 1: Gentle Heating - Warm the solution to 37-50°C A->B C Dissolution Successful? B->C D Proceed to make aliquots C->D Yes E Step 2: Sonication - Use a bath sonicator for 5-15 minutes C->E No F Dissolution Successful? E->F F->D Yes G Step 3: Vortexing - Vortex vigorously for 1-2 minutes F->G No H Dissolution Successful? G->H H->D Yes I Step 4: Alternative Solvents - Test solubility in other organic solvents (e.g., DMF, Ethanol) H->I No J Dissolution Successful? I->J J->D Yes K Consider compound purity or degradation J->K No

Caption: A step-by-step guide to dissolving solid this compound.

StrategyMechanism of ActionKey ConsiderationsTypical Concentration Range
Co-solvents Reduces solvent polarityAssay compatibility, vehicle controls1-5% (v/v)
pH Adjustment Increases ionization of the compoundCompound must be ionizable, assay pH stabilitypH units adjusted based on pKa
Surfactants Micellar encapsulationMust be above CMC, potential for assay interference0.01-0.1% (w/v)
Cyclodextrins Forms inclusion complexesStoichiometry of complex, potential for cholesterol extraction in cell-based assays1-10 mM

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • Pawar, P., Vavia, P. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 568149. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. Available from: [Link]

  • Kumar, S., Singh, P. (2018). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 19(8), 3358-3372. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Popa-Burke, I., Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Available from: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, J., O'Hagan, P., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 8(3), 292-304. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., Yasgar, A., et al. (2006). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 4(5), 541-550. Available from: [Link]

  • Slideshare. Methods of solubility enhancements. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • ResearchGate. Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Agilent. Preparative HPLC Troubleshooting Guide. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Singh, A., Worku, Z. A., Van den Mooter, G. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutics, 412(1-2), 1-13. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Propoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-propoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of an appropriate precursor. This typically involves the reaction of a 3-propoxybenzoic acid derivative, such as methyl 3-propoxybenzoate, with hydrazine hydrate. The reaction is generally carried out in a suitable solvent, like ethanol or isopropanol, under reflux.

Q2: What are the primary side products I should be aware of?

The main side products in this synthesis are typically:

  • Unreacted Starting Material: Residual methyl 3-propoxybenzoate or 3-propoxybenzoic acid.

  • 1,2-di(3-propoxybenzoyl)hydrazine: A diacylated hydrazine derivative.

  • 3-Propoxybenzoic Acid (from hydrolysis): The product can hydrolyze back to the carboxylic acid if exposed to water, especially under non-neutral pH conditions.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. You can spot the reaction mixture alongside your starting material and look for the disappearance of the starting material spot and the appearance of a new, more polar product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What is the best way to purify the final product?

Recrystallization is often the most effective method for purifying this compound. A suitable solvent system, which could be a single solvent like ethanol or a binary mixture, should be chosen to ensure the product is soluble at high temperatures and sparingly soluble at room temperature, while the impurities remain in the mother liquor.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the hydrazine.

  • Suboptimal Stoichiometry: An incorrect ratio of hydrazine hydrate to the starting ester can lead to a lower yield of the desired product.

  • Loss during Work-up or Purification: Significant amounts of the product may be lost during extraction or recrystallization steps.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Time and Temperature: Ensure the reaction is refluxed for a sufficient period. Monitor the reaction by TLC until the starting material is consumed.

    • Hydrazine Quality: Use fresh, high-quality hydrazine hydrate. Hydrazine can degrade over time, especially if not stored properly.

  • Stoichiometric Adjustments: A slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can sometimes complicate purification.

  • Purification Optimization:

    • Solvent Choice for Recrystallization: Carefully select a recrystallization solvent to maximize product recovery. Perform small-scale solubility tests to identify the ideal solvent or solvent mixture.

    • Minimize Transfers: Each transfer of the product can result in some loss. Streamline your work-up procedure to minimize the number of steps.

Issue 2: Presence of a Significant Amount of Unreacted Starting Material

Potential Causes:

  • Insufficient Reaction Time or Temperature: As with low yield, the reaction may not have had enough time or energy to proceed to completion.

  • Poor Quality Hydrazine Hydrate: The hydrazine may have decomposed, reducing its effective concentration.

Recommended Solutions:

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction. If the reaction stalls, consider adding a fresh portion of hydrazine hydrate.

  • Increase Reaction Time/Temperature: Prolong the reflux time or, if the solvent allows, slightly increase the reaction temperature.

Issue 3: Formation of a Major, Less Polar Side Product - Suspected 1,2-di(3-propoxybenzoyl)hydrazine

This is one of the most common side products in hydrazide synthesis. It forms when a molecule of the desired this compound acts as a nucleophile and attacks another molecule of the starting ester.

Reaction Pathway for Side Product Formation:

G Methyl 3-propoxybenzoate Methyl 3-propoxybenzoate This compound This compound Methyl 3-propoxybenzoate->this compound + Hydrazine Hydrate (Desired Reaction) Hydrazine Hydrate Hydrazine Hydrate 1,2-di(3-propoxybenzoyl)hydrazine 1,2-di(3-propoxybenzoyl)hydrazine This compound->1,2-di(3-propoxybenzoyl)hydrazine + Methyl 3-propoxybenzoate (Side Reaction)

Caption: Formation of the desired product and the diacylhydrazine side product.

Recommended Solutions:

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure all the ester is consumed by the hydrazine rather than the product hydrazide.

  • Slow Addition of Ester: Adding the ester slowly to a solution of hydrazine hydrate can help to maintain a high concentration of hydrazine relative to the ester, favoring the formation of the desired mon-acyl hydrazide.

  • Purification: The diacyl hydrazine is significantly less polar than the desired product. It can often be removed by careful recrystallization or column chromatography.

Issue 4: Presence of 3-Propoxybenzoic Acid in the Final Product

Potential Causes:

  • Hydrolysis of the Product: The hydrazide can be hydrolyzed back to the carboxylic acid in the presence of water, particularly under acidic or basic conditions during the work-up.

  • Hydrolysis of the Starting Ester: If the starting methyl 3-propoxybenzoate contains any of the corresponding carboxylic acid as an impurity, it will be carried through the reaction.

Recommended Solutions:

  • Neutral Work-up: Ensure that the work-up conditions are as close to neutral as possible. Avoid prolonged exposure to strong acids or bases.

  • Anhydrous Conditions: While the reaction itself uses hydrazine hydrate, minimizing the amount of additional water in the work-up can reduce the risk of hydrolysis.

  • Purification: 3-Propoxybenzoic acid can be removed by washing an organic solution of the crude product with a mild aqueous base, such as a dilute sodium bicarbonate solution. The desired hydrazide will remain in the organic layer, while the acidic impurity will be extracted into the aqueous layer.

Experimental Protocols for Identification and Quantification

To effectively troubleshoot, it is essential to accurately identify and quantify the components of your reaction mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful tool for separating and quantifying the starting material, product, and major side products.

Experimental Workflow for HPLC Analysis:

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Dissolve crude sample in mobile phase Dissolve crude sample in mobile phase C18 Column C18 Column Dissolve crude sample in mobile phase->C18 Column UV Detector (e.g., 254 nm) UV Detector (e.g., 254 nm) C18 Column->UV Detector (e.g., 254 nm) Identify peaks by retention time Identify peaks by retention time UV Detector (e.g., 254 nm)->Identify peaks by retention time Mobile Phase Gradient Mobile Phase Gradient Mobile Phase Gradient->C18 Column Quantify by peak area Quantify by peak area Identify peaks by retention time->Quantify by peak area

Caption: A typical workflow for HPLC analysis of the reaction mixture.

Starting HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of A, ramp to a high percentage of B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL

Expected Elution Order (from most polar to least polar):

  • 3-Propoxybenzoic Acid

  • This compound

  • Methyl 3-propoxybenzoate

  • 1,2-di(3-propoxybenzoyl)hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is invaluable for confirming the structure of your product and identifying impurities.

  • This compound: Expect to see signals for the aromatic protons, the propoxy group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the OCH₂), and broad signals for the NH and NH₂ protons.

  • 1,2-di(3-propoxybenzoyl)hydrazine: The spectrum will be more complex in the aromatic region, and the integration of the propoxy group signals relative to the aromatic signals will be different from the desired product. The NH proton signal will integrate to 2H relative to the two 3-propoxybenzoyl groups.

References

  • General Synthesis of Hydrazides from Esters: Smith, P. A. S. Organic Reactions. 1946, 3, 337-449. (A classic review of the reaction of hydrazines with esters).
  • Modern Approaches to Hydrazide Synthesis: Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Impurity Profiling in Pharmaceuticals: Görög, S. Journal of Pharmaceutical and Biomedical Analysis. 2007, 44(3), 591-605.
  • Recrystallization Techniques: Laurence, L.; Christopher, J. H.

Technical Support Center: Optimization of 3-Propoxybenzohydrazide Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of antimicrobial assays involving 3-Propoxybenzohydrazide. As a novel benzohydrazide derivative, establishing a robust and reproducible testing framework is paramount to accurately determine its antimicrobial potential. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during assay development. We will move beyond simple procedural lists to explain the why behind each step, ensuring your methodology is self-validating and your results are trustworthy.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when working with novel hydrazide compounds.

Q1: What is the best solvent for preparing my this compound stock solution?

A1: The ideal solvent should fully dissolve your compound without exhibiting intrinsic antimicrobial activity at the final concentration used in the assay.[1] Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds.[1] However, it's critical to note that DMSO can have inhibitory effects on some bacteria at concentrations as low as 1-2.5%.[1]

Core Directive: Always perform a solvent toxicity control. This involves running a parallel assay with the highest concentration of the solvent used in your experiment (without the test compound) to ensure it does not inhibit microbial growth on its own.[2] If toxicity is observed, you must reduce the solvent concentration or explore alternatives like ethanol or methanol, again, with appropriate controls.[3][4]

Q2: My MIC values for this compound are highly variable between experiments. What's causing this?

A2: High variability is a frequent and frustrating issue. The most common culprits are inconsistencies in inoculum density, media composition, and operator-dependent differences in endpoint reading.[5][6] The "inoculum effect," where the density of bacteria directly influences the MIC, is a well-documented phenomenon.[7][8][9] A higher-than-standard inoculum can overwhelm the compound, leading to falsely high MICs.

Core Directive: Rigorously standardize your inoculum preparation. Always adjust your bacterial suspension to a 0.5 McFarland standard and verify the final concentration (target: ~5 x 10^5 CFU/mL in the well) via plate counts for each experiment until the procedure is routine.[10][11] Additionally, using quality control (QC) strains with known MIC ranges for standard antibiotics will help determine if the variability stems from your compound or your procedure.[12]

Q3: I'm not seeing any bacterial growth in my positive control wells. What should I do?

A3: This is a critical failure that invalidates the entire experiment. The issue lies with one of three areas: the bacteria, the media, or contamination.[13]

  • Bacterial Viability: Your inoculum may not have been viable. Ensure you are using a fresh culture (e.g., overnight growth) to prepare the inoculum.[10]

  • Media Issues: The media may have been improperly prepared (wrong pH, missing supplements) or may be unsuited for the specific strain. For fastidious organisms, specialized media and incubation conditions (e.g., 5% CO₂) may be necessary.[13]

  • Contamination: Accidental addition of your test compound to the control well is a common mistake.[13] Alternatively, residual detergents or disinfectants in your labware can inhibit growth.

Core Directive: Before starting a full MIC plate, perform a simple viability test by inoculating a tube of the prepared broth with your standardized inoculum and ensuring it becomes turbid after incubation. This confirms both bacterial viability and media suitability.

In-Depth Troubleshooting Guides

This section provides a structured approach to resolving more complex experimental issues.

Issue 1: Compound Precipitation in Assay Wells

Novel organic molecules like this compound are often hydrophobic and can precipitate in aqueous culture media, making results uninterpretable.

Potential Cause Troubleshooting Action & Scientific Rationale
Poor Solubility Action: Increase the starting concentration of DMSO in your stock solution to keep the final well concentration ≤1%. Rationale: While DMSO helps, high concentrations can be toxic to cells and alter membrane permeability, confounding your results.[1] A balance must be struck between solubility and biological inertness.
Compound Instability Action: Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your chosen broth over the incubation period. Rationale: Hydrazide moieties can be susceptible to hydrolysis. Degradation of the compound during the assay will lead to an overestimation of the MIC.
Media Interaction Action: Test solubility in different recommended broths (e.g., Mueller-Hinton Broth vs. Tryptic Soy Broth). Rationale: Components within the media can interact with your compound, reducing its solubility. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for many non-fastidious bacteria, as divalent cations like Ca²⁺ and Mg²⁺ can affect both antibiotic activity and bacterial susceptibility.[14][15]
Issue 2: Inconsistent or Unclear Endpoints

Difficulty in visually or spectrophotometrically determining the point of growth inhibition leads to subjective and non-reproducible MICs.

Potential Cause Troubleshooting Action & Scientific Rationale
Skipped Growth or Trailing Action: Ensure a standardized inoculum is used. Review incubation time; for slow-growing organisms, a longer incubation may be needed, but for others, it can lead to trailing.[13] Rationale: "Skipped wells" (growth at a higher concentration than a well showing no growth) can indicate contamination or compound precipitation. Trailing, or reduced growth over a range of concentrations, can be a characteristic of the compound's mechanism or may indicate a mixed population.
Colored Compound Action: Use a growth indicator dye like Resazurin or INT (iodonitrotetrazolium chloride). Rationale: If your compound is colored, it will interfere with turbidity readings (OD600). Metabolic dyes change color in response to cellular respiration, providing a clear, colorimetric endpoint for viability that is independent of turbidity.[16]
Biofilm Formation Action: Vigorously pipette to resuspend the culture before reading, or use a plate shaker. Rationale: Some bacteria may grow as a biofilm at the bottom of the well rather than planktonically, leading to a clear supernatant but viable cells. This will result in a falsely low MIC based on visual inspection.

Visualizing the Optimization Workflow

A systematic approach is crucial for efficient and effective assay optimization. The following workflow outlines the key decision points and validation steps.

Assay_Optimization_Workflow cluster_prep Phase 1: Preparation & Pre-validation cluster_assay Phase 2: Assay Execution & Troubleshooting cluster_validation Phase 3: Validation & Refinement A Prepare this compound Stock Solution B Select Solvent (e.g., DMSO) A->B C Perform Solvent Toxicity Control B->C E Prepare & Standardize Growth Media (e.g., CAMHB) C->E Solvent OK D Select QC Strain & Test Organism D->E F Standardize Inoculum (~5x10^5 CFU/mL) E->F G Perform Broth Microdilution (with QC Strain) F->G H Incubate (Standardized Time & Temp) G->H I Read MICs (Visual/Spectrophotometer) H->I J Analyze QC Strain Results I->J K Evaluate Test Compound Results I->K L Is QC MIC in range? J->L M Are Test MICs consistent (≤1 log2 dilution variance)? K->M L->K Yes N Troubleshoot Assay (See Guide) L->N No M->N No O Optimized Assay Protocol Established M->O Yes N->F Re-run Assay

Caption: Workflow for antimicrobial assay optimization.

Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by both CLSI and EUCAST.[17]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well microtiter plates[18]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Quality Control (QC) strain (e.g., E. coli ATCC 25922)

  • Positive control antibiotic (e.g., Gentamicin)

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row to be used.

  • Compound Addition: Add 100 µL of the 1280 µg/mL stock solution to well 1. This well now contains the highest concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this transfer from well 2 to 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient from 640 to 1.25 µg/mL. Wells 11 and 12 will be controls.

  • Inoculum Preparation: Adjust the turbidity of your bacterial culture in sterile saline to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial suspension to wells 1 through 11. The final volume in each well is now 100 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.[11] The final compound concentrations are now 320 down to 0.625 µg/mL.

  • Controls:

    • Growth Control (Positive Control): Well 11 contains inoculated broth with no compound.

    • Sterility Control (Negative Control): Well 12 contains 100 µL of uninoculated broth.[18]

    • Solvent Control: Run a separate row with the highest concentration of solvent (e.g., 1% DMSO) and bacteria.

  • Incubation: Seal the plate (e.g., with parafilm to prevent evaporation) and incubate at 37°C for 16-20 hours under ambient atmospheric conditions.[17]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).[18] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Troubleshooting Logic Diagram

When encountering invalid results, this decision tree can help pinpoint the source of the error.

Troubleshooting_Tree Start Assay Fails Validation QC_Check Is QC strain MIC out of range? Start->QC_Check Control_Check Is Growth Control (Well 11) NOT turbid? QC_Check->Control_Check No Solvent_Issue Solvent toxicity? Media antagonism? Incorrect antibiotic prep? QC_Check->Solvent_Issue Yes (MIC too high) Inoculum_Issue Inoculum density too high/low? Incorrect incubation time/temp? QC_Check->Inoculum_Issue Yes (MIC varies) Sterility_Check Is Sterility Control (Well 12) turbid? Control_Check->Sterility_Check No Viability_Issue Inoculum not viable? Incorrect media prep? Residual disinfectant? Control_Check->Viability_Issue Yes Contamination_Issue Contamination of media or plate during setup. Sterility_Check->Contamination_Issue Yes

Sources

addressing instability of 3-Propoxybenzohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Propoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in solution. By understanding the potential degradation pathways and implementing the recommended best practices, you can ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: The instability of this compound in solution is primarily attributed to two main degradation pathways: hydrolysis and oxidation. The rate of degradation is influenced by several factors including pH, solvent composition, temperature, and exposure to light and atmospheric oxygen.

Q2: What are the likely degradation products of this compound?

A2: Through hydrolysis, this compound can break down into 3-propoxybenzoic acid and hydrazine. Oxidation can lead to the formation of various products, including the corresponding acyl diazene, which can be highly colored and may undergo further reactions.

Q3: What is the optimal pH range for preparing and storing this compound solutions?

Q4: Are there any solvents I should avoid when working with this compound?

A4: Protic solvents, especially in acidic or basic conditions, can facilitate hydrolysis. While organic solvents may be necessary for solubility, it is crucial to use high-purity, anhydrous solvents whenever possible to minimize water content. For aqueous buffers, it is advisable to prepare them fresh and consider degassing to remove dissolved oxygen.

Q5: How should I store my this compound solutions to maximize their stability?

A5: For optimal stability, solutions of this compound should be stored at low temperatures, typically 2-8°C or frozen at -20°C for longer-term storage. They should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also beneficial to blanket the solution with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

This section provides a more in-depth look at common issues encountered during the handling and use of this compound solutions and offers systematic approaches to their resolution.

Issue 1: Rapid Loss of Purity or Appearance of Unknown Peaks in Chromatography
  • Potential Cause 1: Hydrolytic Degradation. The amide bond in benzohydrazides is susceptible to hydrolysis, a reaction catalyzed by the presence of acid or base.[1] This will result in the formation of 3-propoxybenzoic acid and hydrazine.

  • Troubleshooting Steps:

    • pH Measurement and Adjustment: Immediately measure the pH of your solution. If it is outside the recommended range of 7.0-8.0, adjust it using a suitable buffer system.

    • Solvent Purity Check: If using organic solvents, ensure they are of high purity and anhydrous. Water content can be a significant contributor to hydrolysis.

    • Fresh Solution Preparation: Prepare fresh solutions for each experiment, especially for quantitative studies. Avoid using stock solutions that have been stored for extended periods without re-verification of their concentration.

  • Preventative Measures:

    • Always use freshly prepared buffers within the optimal pH range.

    • When preparing stock solutions in organic solvents, use sealed, anhydrous grade solvents.

Issue 2: Color Change in Solution (e.g., Yellowing)
  • Potential Cause: Oxidative Degradation. Hydrazides can be oxidized to form colored byproducts such as acyl diazenes.[2] This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, and light.

  • Troubleshooting Steps:

    • Inert Atmosphere: If you notice a color change, it is a strong indicator of oxidation. For future preparations, sparge your solvent with an inert gas (nitrogen or argon) before dissolving the compound. Blanket the headspace of the vial with the inert gas before sealing.

    • Chelating Agents: If metal ion contamination is suspected as a catalyst for oxidation, consider adding a small amount of a chelating agent like EDTA to your buffer.

    • Light Protection: Ensure your solutions are always protected from light by using amber vials or foil wrapping.

  • Preventative Measures:

    • Routinely use degassed solvents and an inert atmosphere for solution preparation and storage.

    • Store solutions in appropriate light-protecting containers.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Solvent Selection and Preparation: Choose a high-purity, anhydrous solvent in which this compound is readily soluble (e.g., DMSO, DMF). If an aqueous buffer is required for the final application, prepare a concentrated stock in an organic solvent first. For aqueous buffers (e.g., phosphate buffer), ensure the pH is adjusted to 7.0-8.0 and degas the buffer by sparging with nitrogen for at least 15 minutes.

  • Weighing and Dissolution: Accurately weigh the required amount of this compound in a clean, dry vial. Add the prepared solvent to the desired concentration.

  • Inert Atmosphere: If preparing the solution in a vial, flush the headspace with nitrogen or argon before sealing.

  • Storage: Store the solution at -20°C in a light-protected container. Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation.

Protocol 2: Monitoring the Stability of this compound by HPLC

This protocol provides a general guideline for monitoring the degradation of this compound. Method optimization will be required for specific applications.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for benzohydrazide derivatives.

  • Sample Preparation: Dilute your this compound solution in the initial mobile phase to an appropriate concentration for UV detection.

  • Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

  • Forced Degradation Study (for method validation): To confirm that your HPLC method is stability-indicating, you can perform a forced degradation study.[1][3] This involves intentionally degrading a sample of this compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and ensuring that the degradation products are well-resolved from the parent compound.

Data Presentation

ParameterRecommendationRationale
pH 7.0 - 8.0Minimizes acid-catalyzed hydrolysis.
Temperature 2-8°C (short-term), -20°C (long-term)Reduces the rate of chemical degradation.
Solvent High-purity, anhydrous organic solvents (e.g., DMSO, DMF). Freshly prepared, degassed aqueous buffers.Minimizes water for hydrolysis and oxygen for oxidation.
Light Protect from light (use amber vials or foil)Prevents photolytic degradation.
Atmosphere Store under an inert gas (Nitrogen or Argon)Minimizes oxidation.

Visualizations

cluster_hydrolysis Hydrolytic Degradation Pathway cluster_oxidation Oxidative Degradation Pathway This compound This compound 3-Propoxybenzoic_Acid 3-Propoxybenzoic_Acid This compound->3-Propoxybenzoic_Acid H+ or OH- H2O Hydrazine Hydrazine This compound->Hydrazine H+ or OH- H2O 3-Propoxybenzohydrazide_ox This compound Acyl_Diazene Acyl_Diazene 3-Propoxybenzohydrazide_ox->Acyl_Diazene [O] (O2, Metal Ions, Light)

Caption: Potential degradation pathways of this compound.

Instability_Observed Instability Observed? (e.g., peak area decrease, color change) Check_pH Check Solution pH Instability_Observed->Check_pH pH_Optimal Is pH 7.0-8.0? Check_pH->pH_Optimal Adjust_pH Adjust pH with Buffer pH_Optimal->Adjust_pH No Check_Storage Review Storage Conditions pH_Optimal->Check_Storage Yes Adjust_pH->Check_Storage Storage_Optimal Temp, Light, Atmosphere OK? Check_Storage->Storage_Optimal Correct_Storage Store at -20°C, Protect from Light, Use Inert Gas Storage_Optimal->Correct_Storage No Check_Solvent Examine Solvent Purity Storage_Optimal->Check_Solvent Yes Correct_Storage->Check_Solvent Solvent_Anhydrous Is Solvent Anhydrous/Degassed? Check_Solvent->Solvent_Anhydrous Use_New_Solvent Use High-Purity, Anhydrous/ Degassed Solvent Solvent_Anhydrous->Use_New_Solvent No Prepare_Fresh Prepare Fresh Solution Solvent_Anhydrous->Prepare_Fresh Yes Use_New_Solvent->Prepare_Fresh

Caption: Troubleshooting workflow for this compound instability.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 15, 2026, from [Link]

  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 15, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved January 15, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (2016). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • This compound, 95% Purity, C10H14N2O2, 1 gram. (n.d.). CP Lab Safety. Retrieved January 15, 2026, from [Link]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025). Atmospheric Chemistry and Physics. Retrieved January 15, 2026, from [Link]

  • Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. (2003). European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • Jose, J., & Burgess, K. (2006). Cooxidation of the clinical reagent 3,5,3'5'-tetramethylbenzidine by prostaglandin synthase. Journal of Biological Chemistry, 281(34), 24569–24576. [Link]

Sources

minimizing cytotoxicity of 3-Propoxybenzohydrazide in normal cells

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the off-target cytotoxicity of 3-Propoxybenzohydrazide in normal (non-cancerous) cell lines. Given that specific mechanistic data for this compound is emerging, this document provides a foundational framework for troubleshooting and minimizing cytotoxicity based on established principles of cell biology and toxicology. We will use this compound as a working example to navigate a logical, evidence-based workflow from problem identification to potential mitigation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when unexpected cytotoxicity is observed.

Q1: My initial screen of this compound shows high cytotoxicity in my normal cell line, even at low concentrations. What are my immediate first steps?

A1: When encountering unexpected cytotoxicity, the first priority is to confirm the observation is not an experimental artifact. Before diving into complex mechanistic studies, rigorously validate your initial findings.[1][2]

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. A simple calculation error is a common source of unexpectedly potent effects.

  • Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is well below the known tolerance level for your specific cell line, which is typically below 0.5%.[1][3] Run a vehicle-only control to confirm it has no effect on cell viability.

  • Confirm Compound Stability & Solubility: Visually inspect the culture medium after adding the compound. Precipitation indicates poor solubility, which can lead to inconsistent results or physical stress on the cells.[1] Additionally, consider if the compound might be unstable in the culture medium over the experiment's duration, as degradation products could be the true cytotoxic agents.

  • Rule Out Assay Interference: Some compounds can directly interfere with assay reagents. For example, a colored compound can alter absorbance readings in an MTT assay, or a reducing agent can non-enzymatically convert the MTT reagent.[4] Include a "compound-only" control (compound in media, no cells) to check for this interference.

Q2: How can I determine if this compound is causing a cytotoxic (cell-killing) or a cytostatic (growth-inhibiting) effect?

A2: This is a critical distinction for characterizing your compound's activity. A cytotoxic effect reduces the number of viable cells, whereas a cytostatic effect prevents cell proliferation, causing the cell number to plateau.[1]

You can differentiate these effects by performing a time-course experiment and measuring both cell viability (e.g., via an MTT or LDH assay) and total cell number (e.g., using a cell counter or a DNA-binding dye like crystal violet).

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a corresponding drop in the total cell count over time compared to the vehicle control.

  • Cytostaticity: The total cell number will remain relatively constant or increase slowly, while the percentage of viable cells stays high.[1]

Q3: What are the most likely mechanisms of drug-induced cytotoxicity I should investigate for this compound?

A3: Cell death primarily occurs through two major pathways: necrosis and apoptosis.

  • Necrosis: This is a "messy" form of cell death, often caused by acute injury, where the cell swells and its membrane ruptures, releasing intracellular contents and potentially causing inflammation. A key indicator is the release of the enzyme lactate dehydrogenase (LDH) into the culture medium.[5][6]

  • Apoptosis: This is a programmed, "clean" form of cell death characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. It is a highly regulated process involving a cascade of enzymes called caspases.[7]

Given that many targeted therapeutic agents induce apoptosis, this is often the most relevant pathway to investigate first.

Part 2: Troubleshooting Guide: A Workflow for Mitigating Cytotoxicity

If initial checks confirm that this compound is indeed cytotoxic to normal cells, a systematic investigation is required. This guide provides a logical workflow to characterize the mechanism and identify potential mitigation strategies.

G cluster_0 Phase 1: Confirm & Characterize cluster_1 Phase 2: Investigate Mechanism cluster_2 Phase 3: Develop Mitigation Strategy Confirm Confirm Cytotoxicity (Repeat Experiment) IC50 Determine IC50 (MTT / LDH Assay) Confirm->IC50 Validated? Apoptosis Assess Apoptosis Markers (Western Blot, Caspase Assay) IC50->Apoptosis High Off-Target Toxicity? Pathway Identify Pathway (Bax/Bcl-2, Cytochrome C) Apoptosis->Pathway Dose Optimize Dose & Time Pathway->Dose Mechanism Understood? Metabolism Investigate Metabolic Activation Protect Co-treatment with Protective Agents End Refined Experimental Protocol Protect->End

Caption: A systematic workflow for troubleshooting and mitigating cytotoxicity.

Step 1: Quantify and Confirm the Cytotoxic Effect

Your first goal is to generate reliable, quantitative data. This involves performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in both your target cancer cell line(s) and the affected normal cell line(s).

Table 1: Hypothetical IC50 Values for this compound

Cell LineTypeIC50 (µM)Therapeutic Index (Normal/Cancer)
MCF-7Breast Cancer5.2-
A549Lung Cancer8.1-
MRC-5Normal Lung Fibroblast10.51.3
MCF-10ANormal Breast Epithelial7.81.5

A low therapeutic index (<10) suggests significant off-target cytotoxicity.

Experimental Protocols:

  • Protocol 1: Cell Viability Assessment using MTT Assay The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9][10] NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow MTT salt to purple formazan crystals.[11]

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[8]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and no-treatment controls.

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well to dissolve the crystals.[8]

    • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

  • Protocol 2: Membrane Integrity Assessment using LDH Assay The LDH assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the medium upon cell membrane damage, which is a hallmark of necrosis or late-stage apoptosis.[5][6][13]

    • Setup: Seed and treat cells in a 96-well plate as described for the MTT assay. Include three essential controls: (1) Vehicle Control (spontaneous LDH release), (2) Maximum Release Control (add lysis buffer 1 hour before the endpoint), and (3) Medium Background Control.

    • Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well of the new plate.[13]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[13]

    • Calculation: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting background absorbance.

Step 2: Investigate the Mechanism of Cell Death

Understanding how the normal cells are dying is crucial for developing a mitigation strategy. The primary suspect is often the induction of apoptosis. This can be investigated by measuring key markers of the intrinsic (mitochondrial) apoptosis pathway.

The Intrinsic Apoptosis Pathway: This pathway is controlled by the Bcl-2 family of proteins.[14][15] Pro-apoptotic proteins like Bax translocate to the mitochondria, causing the release of cytochrome c into the cytosol.[7][16][17] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[18][19] Caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.[7][20] The balance between pro-apoptotic Bax and anti-apoptotic Bcl-2 (the Bax/Bcl-2 ratio) is a critical determinant of cell fate.[21][22][23]

G cluster_0 Mitochondrion cluster_1 Cytosol Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits CytoC_mito Cytochrome C Bax->CytoC_mito promotes release Apaf1 Apaf-1 CytoC_mito->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 (Active) Casp3 Caspase-3 (Active) Casp9->Casp3 activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9 activates Compound This compound (Stress Signal) Compound->Bcl2 inhibits Compound->Bax activates

Caption: The intrinsic apoptosis pathway initiated by cellular stress.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Treatment and Lysis: Treat normal cells with the IC50 concentration of this compound for different time points (e.g., 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio. An increase in this ratio and the appearance of cleaved Caspase-3 confirms the induction of apoptosis.

Step 3: Develop and Test Mitigation Strategies

Once you have confirmed apoptosis as the mechanism, you can explore strategies to reduce this effect in normal cells, ideally without compromising anti-cancer activity.

Strategy A: Investigate the Role of Drug Metabolism

  • Hypothesis: this compound may not be intrinsically toxic. Instead, it could be metabolized by cellular enzymes (like cytochrome P450s) into a more potent, cytotoxic metabolite.[24][25][26][27] Normal cells might have a different metabolic profile than cancer cells, leading to higher production of the toxic metabolite.[28]

  • Experimental Approach:

    • Co-treatment with Metabolic Inhibitors: Treat normal cells with this compound in the presence and absence of broad-spectrum cytochrome P450 inhibitors (e.g., ketoconazole). A significant reduction in cytotoxicity in the presence of the inhibitor would suggest that metabolic activation is required for the toxic effect.

    • Compare Metabolite Profiles: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to compare the metabolites of this compound produced by normal cells versus cancer cells. Identifying a unique or more abundant metabolite in normal cells could pinpoint the toxic species.

Strategy B: Co-treatment with Cytoprotective Agents

  • Hypothesis: It may be possible to selectively protect normal cells by co-administering an agent that counteracts the cytotoxic mechanism.[29][30]

  • Experimental Approaches:

    • Antioxidants: If you suspect the involvement of reactive oxygen species (ROS) in triggering apoptosis, co-treat with an antioxidant like N-acetylcysteine (NAC). A rescue from cytotoxicity would implicate oxidative stress as an upstream event.

    • Caspase Inhibitors: To confirm the dependence on the caspase cascade, co-treat with a pan-caspase inhibitor like Z-VAD-FMK. While not a therapeutic strategy, this provides definitive proof that the observed cell death is caspase-dependent apoptosis.[30]

Strategy C: Dose and Exposure Time Optimization

  • Hypothesis: The therapeutic window might be improved by altering the treatment schedule.

  • Experimental Approach: Conduct a matrix experiment by varying both the concentration of this compound and the duration of exposure. You may find that a shorter, high-dose treatment or a prolonged, low-dose treatment is more selective for cancer cells over normal cells.

Table 2: General Troubleshooting for In Vitro Cytotoxicity Assays

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; "Edge effects" on the plate.Standardize cell seeding protocol; Use calibrated pipettes; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[3]
Low signal or absorbance readings Insufficient cell number; Low metabolic activity; Reagent degradation.Optimize initial cell seeding density; Extend incubation time with the assay reagent (e.g., MTT); Use freshly prepared reagents.[3]
High background in LDH assay Serum in the medium contains LDH; Mechanical stress during handling caused premature cell lysis.Use serum-free medium for the final incubation step; Handle plates gently and avoid forceful pipetting.[4][31]
Discrepancy between MTT and LDH results Different kinetics (LDH release is a late event); Compound interferes with one assay but not the other; Compound induces cytostatic effect, not cytotoxic.Perform a time-course experiment; Run compound-only controls for both assays; Measure total cell number to distinguish between cytotoxicity and cytostaticity.[3]

References

  • Vertex AI Search. Schematic overview of three pathways of caspase-dependent apoptosis. Accessed January 15, 2026.
  • Wikipedia. Apoptosis. Accessed January 15, 2026. [Link]

  • Bossy-Wetzel E, Newmeyer DD, Green DR.
  • Verkhratsky A, et al. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.
  • Mousavi SZ, et al.
  • Thorn CF, et al. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PubMed.
  • Lauber K, et al.
  • Goldstein JC, et al. Cytochrome c is released in a single step during apoptosis. PubMed.
  • ResearchGate. Quantifying cell viability via LDH cytotoxicity assay v1. Accessed January 15, 2026. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Accessed January 15, 2026. [Link]

  • Belousov A, et al. Cytochrome c: the Achilles' heel in apoptosis. PMC.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Accessed January 15, 2026. [Link]

  • ResearchGate. Schematic overview of three pathways of caspase-dependent apoptosis. Accessed January 15, 2026. [Link]

  • Thorn CF, et al. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PMC.
  • Youle RJ, Strasser A. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Accessed January 15, 2026. [Link]

  • Ormstad K, Moldéus P.
  • Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Accessed January 15, 2026. [Link]

  • ResearchGate. Caspase-dependent apoptosis. Activation of caspase 3 and... Accessed January 15, 2026. [Link]

  • Blagosklonny MV. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget.
  • Blagosklonny MV. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Accessed January 15, 2026. [Link]

  • Ma H, et al.
  • Wang G, et al. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. PMC.
  • Wikipedia. Drug metabolism. Accessed January 15, 2026. [Link]

  • Wikipedia. Apoptosis regulator BAX. Accessed January 15, 2026. [Link]

  • MDPI. Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Accessed January 15, 2026. [Link]

  • Nelson Labs. A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Accessed January 15, 2026. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Accessed January 15, 2026. [Link]

  • National Center for Biotechnology Information. Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance. Accessed January 15, 2026. [Link]

  • ANSTO. Finding a balance between killing cancer cells without damaging normal cells. Accessed January 15, 2026. [Link]

  • Sakagami H, et al. Tumor-specific cytotoxicity and type of cell death induced by benzocycloheptoxazines in human tumor cell lines. PubMed.
  • ResearchGate. Dose-Response Curves of cytotoxic effect of compound 3a on normal cell... Accessed January 15, 2026. [Link]

  • Jeng-Leun Mau, et al. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. PubMed.
  • ResearchGate. Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. Accessed January 15, 2026. [Link]

  • Frontiers. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells. Accessed January 15, 2026. [Link]

Sources

Technical Support Center: Optimizing Condensation Reactions of 3-Propoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing the condensation reaction of 3-Propoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing hydrazone derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, high-purity products.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the condensation of this compound with aldehydes or ketones. Each issue is analyzed for its probable causes, and actionable solutions are provided.

Issue 1: Low or No Product Yield

Probable Cause 1: Incomplete Reaction

The reaction between this compound and the carbonyl compound may not have reached completion.

Solutions:

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, continue the reaction and monitor at regular intervals.[1]

  • Increase Temperature: Gently heating the reaction mixture, often to reflux, can increase the reaction rate.[1] However, be mindful of potential side reactions at elevated temperatures.

  • Catalyst Optimization: The reaction is typically acid-catalyzed.[1][2] A few drops of glacial acetic acid are commonly used.[1] If the reaction is sluggish, consider screening other acid catalysts like sulfuric acid, though this may require more careful control. The optimal pH is generally mildly acidic (pH 4-6) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic without protonating the hydrazide nucleophile.[1]

Probable Cause 2: Purity of Reactants

Impurities in the this compound or the aldehyde/ketone can inhibit the reaction.

Solutions:

  • Verify Starting Material Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

  • Purify Reactants: If necessary, purify the starting materials before use. Recrystallization is a common method for solid compounds.

Probable Cause 3: Unfavorable Reaction Conditions

The choice of solvent and stoichiometry can significantly impact the reaction outcome.

Solutions:

  • Solvent Screening: Protic solvents like ethanol and methanol are commonly used.[3] However, in some cases, solvent-free conditions or the use of aprotic solvents might be beneficial.[3][4][5]

  • Stoichiometry Adjustment: Typically, an equimolar ratio of the hydrazide and carbonyl compound is used.[6] A slight excess of one reactant may be necessary depending on the specific substrate.

Issue 2: Formation of Significant Side Products

Probable Cause 1: Azine Formation

A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[1][7]

Solutions:

  • Control Stoichiometry: Using a slight excess of the this compound can help minimize the availability of the carbonyl compound for azine formation.

  • Temperature Control: Lowering the reaction temperature may reduce the rate of azine formation.[7]

  • Purification: Azines can often be separated from the desired hydrazone product through column chromatography or recrystallization.[1]

Probable Cause 2: Hydrolysis of the Hydrazone

The hydrazone product can be susceptible to hydrolysis, especially in the presence of water, reverting to the starting materials.[1]

Solutions:

  • Anhydrous Conditions: While protic solvents are common, minimizing the amount of water in the reaction can suppress hydrolysis.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to aqueous acidic or basic conditions.

Issue 3: Difficulty in Product Purification

Probable Cause 1: Oily or Non-Crystalline Product

The crude product may isolate as an oil, making purification by recrystallization challenging.

Solutions:

  • Trituration: Stirring the oily product with a non-polar solvent like cold pentane or hexane can sometimes induce crystallization.[8]

  • Solvent System for Recrystallization: Finding a suitable solvent or solvent mixture is key. Good solvents are those in which the product is soluble at high temperatures but poorly soluble at low temperatures.[1] Common choices include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[1][8]

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative.[1] The choice of eluent will depend on the polarity of the product.

Probable Cause 2: Product Decomposes on Silica Gel

Unsubstituted or certain substituted hydrazones can be unstable on silica gel.[9]

Solutions:

  • Deactivated Silica: Use silica gel deactivated with a small percentage of a base like triethylamine (e.g., 1%) in the eluent.[8]

  • Alternative Chromatography: Consider using neutral alumina or reverse-phase (C18) chromatography for sensitive compounds.[9][10]

  • Recrystallization: This is often the preferred method to avoid decomposition on a stationary phase.[1][11]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the condensation reaction?

A1: The reaction is pH-sensitive and typically requires a mildly acidic environment (pH 4-6).[1] This is because a slightly acidic medium protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazide.[1] If the medium is too acidic, the hydrazide itself can be protonated, rendering it non-nucleophilic and inhibiting the reaction.[1][12]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common method.[1] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress. Visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining with an appropriate reagent like potassium permanganate.[1]

Q3: What are the best characterization techniques for the final product?

A3: A combination of spectroscopic methods is recommended:

  • FT-IR Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde/ketone and the appearance of the C=N (imine) stretch in the product. The N-H and C=O bands of the benzohydrazide moiety will remain.[11]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the overall structure. Key signals to look for in ¹H NMR are the azomethine proton (-CH=N-) and the protons of the 3-propoxy group.

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized hydrazone.

Q4: Can this reaction be performed under microwave irradiation?

A4: Yes, microwave-assisted synthesis can be an effective method to reduce reaction times and potentially increase yields.[13] Reactions can often be completed in minutes under microwave heating compared to hours with conventional methods.[13] Solvent-free conditions have also been successfully applied in microwave synthesis of hydrazones.[3]

III. Experimental Protocols & Data

General Protocol for Condensation of this compound

This protocol provides a general guideline. The specific aldehyde or ketone, solvent, and reaction time may need to be optimized.

Materials:

  • This compound

  • Aldehyde or ketone (equimolar amount)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.[11]

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.[11]

  • Add a few drops of a catalyst, such as glacial acetic acid.[1][13]

  • Stir the reaction mixture at room temperature or heat under reflux.[1]

  • Monitor the reaction progress by TLC.[1]

  • Once the reaction is complete (indicated by the consumption of the limiting starting material), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.[1]

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Data Presentation: Solvent Effects on Hydrazone Synthesis

The choice of solvent can significantly influence reaction yield and time. The following table summarizes typical observations.

SolventTypical ConditionsYieldNotes
EthanolReflux, 2-4 hoursGood to ExcellentCommon choice, good solubility for many reactants.[1]
MethanolReflux, 2-4 hoursGood to ExcellentSimilar to ethanol, may offer different solubility profiles.
Acetic AcidRoom Temp to 60°C, 1-3 hoursGood to ExcellentCan act as both solvent and catalyst.
DichloromethaneRoom Temp, 4-8 hoursModerate to GoodUseful for heat-sensitive substrates.
Solvent-FreeMicrowave, 5-10 minExcellentEnvironmentally friendly, rapid reaction times.[3][4]

IV. Visualizations and Workflows

Reaction Workflow Diagram

This diagram illustrates the general experimental workflow for the synthesis and purification of a this compound derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Dissolve this compound in Solvent P2 Add Aldehyde/Ketone P1->P2 P3 Add Acid Catalyst P2->P3 R1 Stir at RT or Reflux P3->R1 R2 Monitor by TLC R1->R2 W1 Cool Reaction Mixture R2->W1 W2 Precipitation? W1->W2 W3 Filtration W2->W3 Yes W4 Solvent Evaporation W2->W4 No PU1 Recrystallization W3->PU1 PU2 Column Chromatography W4->PU2 Final Pure Product PU1->Final PU2->Final

Caption: General workflow for hydrazone synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low product yield.

G Start Low Product Yield CheckTLC Check TLC for Starting Materials Start->CheckTLC SM_Present Starting Materials Present? CheckTLC->SM_Present Action1 Extend Reaction Time Increase Temperature Optimize Catalyst SM_Present->Action1 Yes SM_Absent Starting Materials Absent SM_Present->SM_Absent No Action1->CheckTLC Re-evaluate CheckSideProducts Side Products Observed? SM_Absent->CheckSideProducts Action2 Optimize Stoichiometry Lower Temperature CheckSideProducts->Action2 Yes CheckPurity Check Reactant Purity CheckSideProducts->CheckPurity No End Re-run with Pure Reactants Action2->End CheckPurity->End

Caption: Decision tree for troubleshooting low yield.

V. References

  • Chemical modification of proteins with photocleavable groups. (2019). PMC - NIH. Available at: [Link]

  • How to purify hydrazone? (2020). ResearchGate. Available at: [Link]

  • green synthesis of new hydrazone derivatives. (2022). MINAR International Journal of Applied Sciences and Technology. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]

  • Need a purification method for a free hydrazone. (2021). Reddit. Available at: [Link]

  • Direct synthesis of enone-hydrazones under solvent free and additive free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Facile and straightforward synthesis of Hydrazone derivatives. (2022). ResearchGate. Available at: [Link]

  • Catalyst-Free Dynamic Covalent Knoevenagel/Hydrazide Condensation for Polyacylhydrazones and Covalent Adaptable Networks. (2025). PubMed. Available at: [Link]

  • Purification of 1,1-Dimethyl Hydrazine (UDMH) Containing Formaldehyde Dimethyl Hydrazone. DTIC. Available at: [Link]

  • Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. (2024). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (2019). ResearchGate. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. (2020). RSC Publishing. Available at: [Link]

  • Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. (2025). PMC - NIH. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Available at: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]

  • Hydrogels Based on Schiff Base Linkages for Biomedical Applications. (2019). PMC. Available at: [Link]

  • Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. Science Publishing Group. Available at: [Link]

  • Intramolecular hydrazide condensation. (2015). Chemistry Stack Exchange. Available at: [Link]

  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Available at: [Link]

  • How is the hydrazone formed in the Wolff-Kishner reduction? (2021). Chemistry Stack Exchange. Available at: [Link]

  • Hydrazine I Hydrazone formation I Give Reason. (2012). YouTube. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Available at: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. Available at: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2012). PMC - NIH. Available at: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2025). ResearchGate. Available at: [Link]

  • Synthesis of benzohydrazide derivatives. ResearchGate. Available at: [Link]

  • Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. PubMed. Available at: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • 25.18: Condensation Reactions. (2025). Chemistry LibreTexts. Available at: [Link]

  • (PDF) Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Available at: [Link]

Sources

Validation & Comparative

comparing antimicrobial efficacy of 3-Propoxybenzohydrazide with other hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the hydrazide scaffold has emerged as a promising and versatile pharmacophore. This guide provides a comparative analysis of the antimicrobial efficacy of various substituted benzohydrazides, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. While this guide will explore a range of substitutions, it aims to provide a framework for researchers to understand the potential of this class of compounds, including those with alkoxy substitutions such as the conceptual 3-propoxybenzohydrazide.

Introduction to Hydrazides as Antimicrobial Agents

Hydrazide derivatives, characterized by the -CONHNH- functional group, have a rich history in medicinal chemistry, most notably with the discovery of isoniazid, a cornerstone in the treatment of tuberculosis. This initial success spurred extensive research into related structures, revealing a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The antimicrobial prowess of hydrazides is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with key biosynthetic pathways.

The core benzohydrazide structure offers a readily modifiable scaffold. By introducing various substituents at different positions on the phenyl ring, chemists can fine-tune the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, thereby influencing its antimicrobial potency and spectrum of activity.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To illustrate the impact of substitution on antimicrobial activity, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted benzohydrazide derivatives against common bacterial and fungal strains. The MIC is a critical quantitative measure of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Selected Hydrazide Derivatives

Compound/DerivativeSubstitution PatternStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Isoniazid Pyridine-4-carbohydrazide>100>100>100>100>100
N'-(4-fluorobenzylidene)benzohydrazide 4-Fluoro substitution1.95-7.81<1>100>100NI
3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide 3-Bromo, 4-Hydroxy, 3-MethoxyNININININI
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides 4-Butan-2-lideneaminoNINININIPotent
3-ethoxy-4-hydroxybenzylidene hydrazides 3-Ethoxy, 4-HydroxyPotentPotentPotentNINI

Note: "NI" indicates that the data was not provided in the cited literature. "Potent" indicates significant activity was reported without specific MIC values being easily extractable for this comparative table.

From the data, several key observations can be made:

  • Isoniazid , while a potent antitubercular agent, shows limited activity against common bacteria.

  • The introduction of a 4-fluorobenzylidene group significantly enhances activity against Gram-positive bacteria like S. aureus and B. subtilis.

  • Complex substitutions, such as in 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide , highlight the exploration of varied functionalities to modulate activity.

  • Targeting fungal pathogens is also possible, as demonstrated by the antifungal potential of N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides .

  • The combination of ethoxy and hydroxy groups on the benzylidene ring can lead to broad-spectrum antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. For benzohydrazide derivatives, several SAR trends have been observed:

  • Lipophilicity : The introduction of lipophilic groups, such as halogens or small alkyl chains, on the phenyl ring can enhance cell membrane penetration, leading to improved activity, particularly against Gram-positive bacteria.

  • Electronic Effects : The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the hydrazide moiety and its ability to interact with biological targets.

  • Hydrogen Bonding : The hydrazide functional group itself is a key contributor to activity, capable of forming hydrogen bonds with enzyme active sites. Substituents that can also participate in hydrogen bonding, such as hydroxyl groups, can further enhance binding affinity.

  • Steric Factors : The size and shape of the substituents can influence how the molecule fits into the active site of a target enzyme.

The hypothetical This compound introduces a moderately lipophilic propoxy group at the meta position. Based on general SAR principles, this substitution could potentially enhance antibacterial activity compared to the unsubstituted benzohydrazide by increasing its ability to cross bacterial cell membranes. The position of the substituent is also crucial; for instance, a study on 3-alkoxyjatrorrhizine derivatives showed that antimicrobial activity increased with the elongation of the aliphatic chain up to a certain point.

Postulated Mechanisms of Antimicrobial Action

The precise mechanism of action for many novel hydrazide derivatives is still under investigation. However, several key cellular processes have been identified as potential targets.

MechanismOfAction cluster_drug Hydrazide Derivative cluster_cell Bacterial Cell Hydrazide Substituted Benzohydrazide DNA_Gyrase DNA Gyrase Hydrazide->DNA_Gyrase Inhibition of DNA replication Mycolic_Acid Mycolic Acid Synthesis Hydrazide->Mycolic_Acid Disruption of cell wall formation (in Mycobacteria) Cell_Membrane Cell Membrane Integrity Hydrazide->Cell_Membrane Loss of membrane potential Enzyme_Function Essential Enzymes Hydrazide->Enzyme_Function Chelation of metal cofactors

Caption: Postulated antimicrobial mechanisms of action for hydrazide derivatives.

  • Inhibition of DNA Gyrase : Several studies have suggested that hydrazones, which can be formed from hydrazides, can inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.

  • Disruption of Mycolic Acid Synthesis : This is the well-established mechanism for isoniazid against Mycobacterium tuberculosis. It is plausible that other hydrazide derivatives could share this mode of action against mycobacteria.

  • Interference with Cell Membrane : The lipophilic nature of some hydrazides may allow them to disrupt the bacterial cell membrane, leading to cell death.

  • Enzyme Inhibition via Metal Chelation : The hydrazide moiety can chelate essential metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that serve as cofactors for various microbial enzymes, thereby inhibiting their function.

Experimental Protocols for Antimicrobial Efficacy Testing

The evaluation of antimicrobial activity is a critical step in the discovery of new therapeutic agents. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Broth Microdilution Method

This method is considered the gold standard for determining MIC values and is highly amenable to high-throughput screening.

Protocol Steps:

  • Preparation of Compound Stock Solution : Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of compound concentrations.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

BrothMicrodilution cluster_prep Preparation cluster_assay Assay A Prepare Compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC E->F

Caption: Workflow for the broth microdilution method to determine MIC.

Agar Well Diffusion Method

This method is a simpler, qualitative or semi-quantitative technique for screening antimicrobial activity.

Protocol Steps:

  • Prepare Agar Plates : Pour a suitable agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

  • Inoculate Plates : Spread a standardized suspension of the test microorganism evenly over the surface of the agar.

  • Create Wells : Aseptically punch wells (typically 6-8 mm in diameter) into the agar.

  • Add Test Compound : Add a known concentration of the test compound solution to each well. A solvent control should also be included.

  • Incubation : Incubate the plates under the same conditions as the broth microdilution method.

  • Measure Zone of Inhibition : If the compound is active, a clear zone will appear around the well where microbial growth has been inhibited. The diameter of this zone is measured to assess the extent of antimicrobial activity.

Conclusion and Future Directions

Substituted benzohydrazides represent a promising class of compounds in the quest for new antimicrobial agents. The available data clearly demonstrates that the antimicrobial efficacy and spectrum of these compounds can be significantly modulated by the nature and position of substituents on the phenyl ring. While direct comparative data for this compound is not yet available in the public domain, the structure-activity relationships established for other alkoxy-substituted and variously functionalized benzohydrazides suggest that it warrants investigation.

Future research in this area should focus on:

  • Systematic SAR studies : Synthesizing and testing a wider range of derivatives with diverse electronic and steric properties to build more comprehensive SAR models.

  • Mechanism of action studies : Elucidating the precise molecular targets of the most potent compounds to enable rational drug design.

  • In vivo efficacy and toxicity studies : Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

By continuing to explore the chemical space of substituted benzohydrazides, the scientific community can unlock new possibilities in the fight against infectious diseases.

References

  • Sherine, B. (2022). A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. Journal of Molecular Structure, 1262, 133025.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • Karaburun, A., & Küpeli Akkol, E. (2020). Antifungal Activity of Some Benzimidazole-Hydrazones. Cumhuriyet Science Journal, 41(3), 631-638.
  • Shi, Y., Jiang, K., Zheng, R., Fu, J., Yan, L., Gu, Q., ... & Lin, F. (2019). Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2, 5-Disubstituted Benzimidazole. Chemistry & biodiversity, 16(1), e1800510.
  • Kumar, R., Yar, M. S., Rai, A. K., & Chaturvedi, V. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Current topics in medicinal chemistry, 15(11), 1050-1064.
  • ResearchGate. MIC values of all target compounds (3a-3h) μg/mL against microbial strains. [Link]

  • Der Pharma Chemica. (2014). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. [Link]

  • Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)

Introduction: The Benzohydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Benzohydrazide Derivatives: Evaluating 3-Propoxybenzohydrazide in the Context of its Analogs

Benzohydrazides, a class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH₂), represent a cornerstone in modern drug discovery.[1][2] Their remarkable structural versatility and ability to engage in various biological interactions have established them as "privileged structures." These scaffolds are present in numerous pharmacologically active agents, demonstrating a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][4] The core of their activity often lies in the hydrazone linkage (-NH-N=CH-), which is typically formed by the condensation of the benzohydrazide with various aldehydes or ketones.[1][5] This linkage allows for the synthesis of a vast library of derivatives, each with unique electronic and steric properties that fine-tune its biological profile.

This guide provides a comparative analysis of this compound and its structurally similar analogs. While direct experimental data for this compound is sparse in publicly available literature, we can infer its potential activities by examining well-documented derivatives. By analyzing the structure-activity relationships (SAR) of analogs with substitutions at various positions of the benzoyl ring, we can project the influence of the 3-propoxy group and guide future research in this chemical space.

General Synthesis of Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives is typically a straightforward and efficient process, often involving a two-step procedure. The first step is the esterification of a substituted benzoic acid, followed by hydrazinolysis to form the key benzohydrazide intermediate. This intermediate is then condensed with a selected aldehyde or ketone, often under acidic catalysis, to yield the final Schiff base product.[5]

G sub_benzoic_acid Substituted Benzoic Acid ester Ester Intermediate sub_benzoic_acid->ester Esterification (e.g., SOCl₂, Alcohol) benzohydrazide Benzohydrazide Intermediate ester->benzohydrazide Hydrazinolysis (Hydrazine Hydrate) schiff_base Final Benzohydrazide Derivative (Schiff Base) benzohydrazide->schiff_base Condensation (Acid Catalyst) aldehyde_ketone Aldehyde / Ketone aldehyde_ketone->schiff_base

Caption: General workflow for the synthesis of benzohydrazide derivatives.

Structural Analysis: The Significance of the 3-Propoxy Moiety

The hypothetical this compound features a propoxy group (-OCH₂CH₂CH₃) at the meta-position of the benzene ring. This substitution is significant for several reasons:

  • Lipophilicity: The three-carbon alkyl chain of the propoxy group increases the molecule's lipophilicity (fat-solubility) compared to a smaller methoxy or a polar hydroxyl group. This can enhance membrane permeability and potentially improve oral bioavailability.

  • Electronic Effects: The oxygen atom of the propoxy group is electron-donating through resonance but slightly electron-withdrawing through induction. Its placement at the meta-position means the resonance effect on the carbonyl group is minimized compared to ortho or para positions.

  • Steric Hindrance: The propoxy group introduces moderate steric bulk, which can influence how the molecule fits into the binding pocket of a target enzyme or receptor.

Comparative Analysis of Biological Activities

To understand the potential of this compound, we will compare it with known derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Benzohydrazide derivatives have shown significant potential as anticancer agents, often by targeting specific cellular pathways or enzymes like EGFR kinase.[6][7] The nature and position of substituents on the benzoyl ring are critical for cytotoxic potency.

For instance, a study on pyrrolyl benzohydrazide derivatives identified N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) as a potent agent against A549 lung cancer cells.[8] This compound induces cell cycle arrest at the G2/M phase.[8] Another study found that compound H20 , a benzohydrazide derivative containing a dihydropyrazole moiety, exhibited potent antiproliferative activity against multiple cancer cell lines, including A549, MCF-7, HeLa, and HepG2, with IC₅₀ values in the nanomolar range.[6][7]

Compound/Analog TypeKey Structural FeatureTarget Cell Line(s)IC₅₀ (µM)Reference
Compound H20 Dihydropyrazole & Naphthalene RingsA549 (Lung)0.46[6][7]
MCF-7 (Breast)0.29[6][7]
HeLa (Cervical)0.15[6][7]
HepG2 (Liver)0.21[6][7]
Compound 4 3-bromo-N'-(allylidene)HCT 116 (Colon)1.88[2]
Compound 1e 4-fluorobenzylideneHT29 (Colon)0.47[9]
A375 (Melanoma)0.80[9]
Hypothetical 3-Propoxy 3-propoxy group-Predicted Moderate-

Analysis: The data suggests that electron-withdrawing groups (e.g., halogens) and extended heterocyclic systems contribute significantly to anticancer potency.[2][9] The 3-propoxy group, being moderately lipophilic and electron-donating, might confer moderate activity. Its increased lipophilicity could enhance cell membrane penetration, but it may lack the strong electronic interactions often required for high potency at specific enzyme targets.

Antimicrobial Activity

The benzohydrazide scaffold is a well-established pharmacophore for antimicrobial agents.[1][3] Modifications to the core structure can yield compounds effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

For example, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) was found to be highly active against E. coli and the fungus A. niger.[5] The presence of the electron-withdrawing chloro group at the para-position and the thiophene ring are key contributors to its activity.[5] In another study, derivatives with a morpholine moiety attached to the benzoyl ring also showed promising antibacterial and antimycobacterial activity.[10]

Compound/Analog TypeKey Structural FeatureTarget Organism(s)Activity MetricReference
Compound S3 4-chloro, Thiophene ringE. coli, A. nigerpMICec = 15[5]
Compound T1 4-methoxy, 3,4,5-trimethoxybenzylideneS. aureus, E. coli"Better activity"[3]
Morpholine derivatives 4-morpholinyl groupBacteria, Mycobacteria"Potent agent"[2]
Hypothetical 3-Propoxy 3-propoxy group-Predicted Moderate-

Analysis: The structure-activity relationship for antimicrobial agents is complex. While electron-withdrawing groups often enhance activity, some potent compounds like T1 feature multiple electron-donating methoxy groups, suggesting that overall molecular shape and hydrogen bonding potential are also critical.[3] The 3-propoxy group in our target compound would likely confer moderate antibacterial activity, with its lipophilicity potentially aiding in the disruption of bacterial cell membranes.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and developing effective anti-inflammatory agents is a key research area.[11] Benzohydrazide derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[12]

A study on 4-maleimidylphenyl-hydrazide derivatives found that compound 14 , featuring a phenolic core, was four times more potent at inhibiting NO production in RAW 264.7 cells than the parent compound.[12] This highlights the importance of hydroxyl groups, which can act as hydrogen bond donors and radical scavengers.

Compound/Analog TypeKey Structural FeatureAssay% NO Inhibition (at 15 µM)Reference
DAB-1 (Parent Cmpd) Maleimide, HydrazideGriess Assay19%[12]
Compound 14 Phenolic core, MaleimideGriess Assay>84%[12]
Compound 17 Furan ring, MaleimideGriess Assay71%[12]
Hypothetical 3-Propoxy 3-propoxy group-Predicted Moderate-

Analysis: The potent anti-inflammatory activity of phenolic and furan-containing analogs suggests that moieties capable of hydrogen bonding and/or radical scavenging are beneficial.[12] The propoxy group is a hydrogen bond acceptor but not a donor. While its antioxidant potential is likely lower than a hydroxyl group, it may still contribute to anti-inflammatory activity through other mechanisms, such as binding to cyclooxygenase (COX) enzymes.[13]

G cluster_0 Structure-Activity Relationship (SAR) Insights for Benzohydrazides Core Benzohydrazide Core R1_label Ring A (Benzoyl) Substituents Core->R1_label R2_label Ring B (Aldehyde/Ketone) Substituents Core->R2_label R1_para Para-Position: - Electron-withdrawing groups (Cl, F) often increase anticancer/antimicrobial activity. - Methoxy/hydroxyl groups can enhance antioxidant/anti-inflammatory activity. R1_label->R1_para R1_meta Meta-Position (e.g., 3-Propoxy): - Influences lipophilicity and steric profile. - Electronic effects are less pronounced than at ortho/para positions. R1_label->R1_meta R2_het Heterocyclic Rings (e.g., Thiophene, Furan): - Often enhance biological activity by providing additional binding interactions. R2_label->R2_het

Caption: Key structure-activity relationship insights for benzohydrazide derivatives.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for In-Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start Start: Seed Cells in 96-well Plate treat Add Test Compounds (Serial Dilutions) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 dissolve Dissolve Formazan (Add DMSO) incubate2->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC₅₀ Value read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method assesses the ability of a compound to inhibit microbial growth.[3]

  • Prepare Media: Prepare and sterilize Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi) and pour it into sterile petri dishes.

  • Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (S. aureus, E. coli, A. niger) over the surface.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into a well. Use a standard antibiotic (e.g., Gentamycin) as a positive control and the solvent (DMSO) as a negative control.[5]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge free radicals.[3]

  • Prepare Solutions: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (typically ~0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution. Ascorbic acid is commonly used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion and Future Directions

The benzohydrazide scaffold remains a highly fruitful area for drug discovery, with diverse biological activities achievable through simple synthetic modifications.[2] Based on a comparative analysis of structurally related compounds, this compound is predicted to exhibit moderate anticancer, antimicrobial, and anti-inflammatory properties. Its increased lipophilicity may be advantageous for cellular uptake but could be balanced by a lack of strong, electronically-driven interactions with biological targets.

Future research should focus on the actual synthesis and biological evaluation of this compound and its derivatives. A systematic study comparing ortho, meta, and para-propoxy isomers would provide crucial insights into the positional effects of this functional group. Furthermore, combining the 3-propoxy moiety with other known pharmacophores, such as the heterocyclic rings seen in highly active analogs, could lead to the development of novel and potent therapeutic agents. The protocols outlined in this guide provide a robust framework for such investigations.

References

  • A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. (n.d.). International Journal of Health and Clinical Research.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Benzohydrazides: As potential bio-active agents. (2018).
  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Al-Ostath, A., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules, 28(13), 4958. Available at: [Link]

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015).
  • Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). Journal of Chemical and Pharmaceutical Research.
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2024). Molecules. Available at: [Link]

  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. (2023). ResearchGate. Available at: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2022). RSC Advances. Available at: [Link]

  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. (2025). Semantic Scholar. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). In-Silico Pharmacology. Available at: [Link]

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (2023). ResearchGate. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). ACS Omega. Available at: [Link]

  • A review on biological activities and chemical synthesis of hydrazide derivatives. (2007). PubMed. Available at: [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2023). International Journal of Molecular Sciences. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Propoxybenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-propoxybenzohydrazide analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and optimization of novel therapeutic agents based on the benzohydrazide scaffold. We will explore the synthesis, comparative biological activities, and the critical structural features that govern the efficacy of these compounds, supported by experimental data and detailed protocols.

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

Benzohydrazides are a versatile class of organic compounds characterized by a benzoic acid hydrazide structure. This scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Molecules incorporating the benzohydrazide moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.

The process of relating these biological activities back to the specific molecular structures is known as structure-activity relationship (SAR) analysis. SAR studies are fundamental to modern drug discovery, providing a rational framework for optimizing lead compounds to enhance potency, improve selectivity, and reduce toxicity. This guide focuses specifically on analogs of this compound, examining how modifications to this core structure influence its biological profile. The 3-propoxy group serves as a key feature, imparting a degree of lipophilicity that can significantly affect the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound Analogs

The synthesis of benzohydrazide analogs, including the 3-propoxy derivatives, is typically achieved through a straightforward condensation reaction. The general strategy involves reacting a core hydrazide (in this case, this compound) with various substituted aldehydes or ketones to yield the corresponding hydrazone derivatives (Schiff bases). This modular approach allows for the systematic introduction of diverse chemical functionalities, facilitating a comprehensive exploration of the SAR.

General Synthesis Workflow

The reaction is often catalyzed by a small amount of acid and can be performed using conventional heating or microwave irradiation to reduce reaction times and improve yields.

G cluster_reactants Reactants cluster_process Process cluster_products Purification & Product A This compound C Solvent (e.g., Ethanol) + Acid Catalyst (e.g., Acetic Acid) A->C B Substituted Aldehyde/Ketone (R-CHO/R-COR') B->C D Reaction Conditions (Reflux or Microwave Irradiation) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Final Product: This compound Analog G->H

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of (E)-N'-(4-chlorobenzylidene)-3-propoxybenzohydrazide, a representative analog.

Materials:

  • This compound (1 mmol, 194.23 mg)

  • 4-Chlorobenzaldehyde (1 mmol, 140.57 mg)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolve this compound in 10 mL of ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 4-chlorobenzaldehyde in 10 mL of ethanol.

  • Add the 4-chlorobenzaldehyde solution to the flask containing the this compound solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Allow the mixture to stand, which should result in the precipitation of the product.

  • Filter the solid precipitate using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude solid from ethanol to obtain the pure (E)-N'-(4-chlorobenzylidene)-3-propoxybenzohydrazide.

  • Characterize the final product using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Comparative Biological Activity and SAR Analysis

The biological activity of benzohydrazide analogs is highly dependent on the nature and position of substituents on the aromatic rings. By comparing the activity of different this compound derivatives, we can deduce key SAR principles. While specific data for a wide range of 3-propoxy analogs is dispersed, we can extrapolate from studies on structurally similar benzohydrazides to build a robust SAR model.

Data Summary: Antimicrobial Activity

The following table summarizes hypothetical but representative Minimum Inhibitory Concentration (MIC) data against bacterial (S. aureus) and fungal (A. niger) strains. This data illustrates how different substituents (R) on the benzylidene ring of a this compound core might influence antimicrobial activity.

Compound IDR Group (at para-position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. A. nigerKey Structural Feature
1 -H (unsubstituted)128256Baseline Compound
2 -Cl (Electron-withdrawing)3264Halogen substitution
3 -NO₂ (Strongly EWG)1632Strong electron-withdrawal
4 -OH (Electron-donating)64128Hydrogen-bonding potential
5 -OCH₃ (Electron-donating)64128Increased lipophilicity
6 -N(CH₃)₂ (Strongly EDG)128256Strong electron-donation
Analysis of Structure-Activity Relationships

The data reveals several critical SAR trends for the antimicrobial activity of these analogs:

  • Influence of the 3-Propoxy Group : The core 3-propoxy group provides a baseline level of lipophilicity, which is crucial for membrane permeability and interaction with microbial targets. Its position at the meta-position influences the electronic distribution of the benzoyl ring.

  • Effect of Benzylidene Substituents (R Group) :

    • Electron-Withdrawing Groups (EWGs) : The presence of EWGs like chloro (-Cl) and nitro (-NO₂) groups at the para-position of the benzylidene ring significantly enhances antimicrobial activity (Compounds 2 and 3). This suggests that reducing the electron density on the azomethine (-CH=N-) bond is favorable for activity. The nitro group, being a stronger EWG, results in the most potent analog in this series.

    • Electron-Donating Groups (EDGs) : Conversely, EDGs such as hydroxyl (-OH), methoxy (-OCH₃), and dimethylamino (-N(CH₃)₂) tend to decrease or have a neutral effect on antimicrobial potency (Compounds 4, 5, and 6) compared to the EWG-substituted analogs. While the hydroxyl and methoxy groups can participate in hydrogen bonding, their electron-donating nature appears to be less favorable for this specific activity.

  • Lipophilicity : The overall lipophilicity of the molecule plays a crucial role. While the 3-propoxy group establishes a lipophilic character, further modifications by substituents also contribute. Halogen atoms like chlorine increase lipophilicity, which can enhance cell membrane penetration.

  • Steric Factors : The position of the substituent matters. Substituents at the ortho-position may introduce steric hindrance that could interfere with the molecule's ability to bind to its target, often leading to reduced activity compared to para- or meta-substituted analogs.

SAR cluster_core Core Structure: this compound cluster_activity Biological Activity cluster_mods Structural Modifications (R Group) Core EWG Electron-Withdrawing Groups (-Cl, -NO₂) EDG Electron-Donating Groups (-OH, -OCH₃) Lipophilicity Increased Lipophilicity (Halogens) HighActivity Enhanced Activity (Lower MIC) LowActivity Reduced Activity (Higher MIC) EWG->HighActivity EDG->LowActivity Lipophilicity->HighActivity

Caption: Key SAR principles for this compound analogs.

Key Experimental Protocol: Antimicrobial Susceptibility Testing

To validate the SAR findings, a standardized antimicrobial susceptibility test is essential. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solution of Test Compound in DMSO B Perform Serial Dilutions in 96-well plate with broth A->B C Inoculate wells with standardized bacterial/fungal suspension B->C D Include Positive (no drug) & Negative (no microbe) Controls C->D E Incubate at 37°C for 18-24 hours D->E F Observe for turbidity (microbial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 3-Propoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the intricate dance between a molecule and its biological target is a central theme. For researchers, scientists, and drug development professionals, elucidating the mechanism of action (MoA) is not merely an academic exercise; it is the cornerstone of rational drug design and the key to unlocking a compound's full therapeutic potential. This guide provides an in-depth, comparative analysis of the probable mechanism of action of 3-propoxybenzohydrazide derivatives, leveraging experimental data from closely related analogs and established principles in medicinal chemistry.

The benzohydrazide scaffold is a privileged structure in drug discovery, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a propoxy group at the 3-position of the benzoyl moiety is a strategic modification aimed at modulating the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. While direct, comprehensive studies on this compound derivatives are emerging, a wealth of information can be gleaned from their structural cousins, particularly isonicotinohydrazides, to build a robust hypothesis regarding their MoA.

The Prevailing Hypothesis: Inhibition of Mycolic Acid Synthesis

The most well-documented mechanism of action for antimicrobial hydrazides, particularly the iconic anti-tuberculosis drug isoniazid (isonicotinic acid hydrazide), is the inhibition of mycolic acid synthesis. Mycolic acids are long, complex fatty acids that are essential components of the cell wall of Mycobacterium tuberculosis and other related bacteria, providing a crucial protective barrier.

Isoniazid itself is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][2][3][4][5][6][7] Once activated, it forms a covalent adduct with NAD+, which then potently inhibits the enoyl-acyl carrier protein reductase, known as InhA.[1][3][4][8][9][10][11][12] The inhibition of InhA disrupts the fatty acid synthase II (FAS-II) system, halting the elongation of fatty acids and thereby preventing the synthesis of mycolic acids.[1][4][13] This ultimately leads to a loss of cell wall integrity and bacterial death.[1]

Given the structural similarity, it is highly probable that this compound derivatives, particularly those that are hydrazones of isonicotinic acid, share this mechanism of action. The core hydrazide moiety is the key pharmacophore responsible for this activity.

Comparative Analysis: this compound Derivatives vs. Alternatives

To truly appreciate the potential of this compound derivatives, a comparison with established antimicrobial agents is essential.

Compound/Class Primary Mechanism of Action Key Target Spectrum of Activity Notes
This compound Derivatives (Hypothesized) Inhibition of mycolic acid synthesisInhA (Enoyl-ACP reductase)Primarily antimycobacterialPotentially active against isoniazid-resistant strains if they do not require KatG activation or have a different binding mode to InhA.
Isoniazid Inhibition of mycolic acid synthesisInhA (Enoyl-ACP reductase)Primarily Mycobacterium tuberculosisA prodrug requiring activation by KatG. Resistance often arises from mutations in the katG gene.[1][4][10]
Rifampicin Inhibition of DNA-dependent RNA polymeraseRNA polymeraseBroad-spectrum antibacterial, including mycobacteriaA cornerstone of tuberculosis therapy, often used in combination with isoniazid.[14][15]
Fluoroquinolones (e.g., Ciprofloxacin) Inhibition of DNA gyrase and topoisomerase IVDNA gyrase, Topoisomerase IVBroad-spectrum antibacterialDifferent mechanism targeting DNA replication.
Triclosan Inhibition of enoyl-ACP reductase (FabI/InhA)FabI (bacteria), InhA (mycobacteria)Broad-spectrum antibacterialA direct inhibitor of the enoyl-ACP reductase, offering a comparative model for direct InhA inhibition.[8]

Experimental Evidence: Insights from a Close Structural Analog

A study on a series of 2-propoxybenzylideneisonicotinohydrazide derivatives provides crucial, albeit indirect, evidence for the antimicrobial potential of the propoxy-substituted scaffold. These compounds, differing only in the position of the propoxy group, demonstrated significant antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Propoxybenzylideneisonicotinohydrazide Derivatives (µg/mL)
Compound S. aureus B. subtilis E. coli P. aeruginosa C. albicans A. niger
2a 2512.512.56.252512.5
2c 6.253.126.2512.56.253.12
2k 3.126.253.126.253.126.25
Ampicillin 0.50.251.02.0--
Fluconazole ----1.02.0

Data extracted from a study on 2-propoxybenzylideneisonicotinohydrazide derivatives.

The data clearly indicates that these compounds possess broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Notably, compounds 2c and 2k exhibited potent activity, in some cases approaching the efficacy of the standard drugs.

Cytotoxicity Evaluation

A critical aspect of drug development is ensuring a favorable therapeutic window, where the compound is toxic to the pathogen but not to the host. The same study evaluated the cytotoxicity of these derivatives against the A549 human lung adenocarcinoma cell line.

Table 2: Cytotoxicity of 2-Propoxybenzylideneisonicotinohydrazide Derivatives (IC₅₀ in µM)
Compound IC₅₀ (µM)
2a 0.030
2c 0.007
2k 0.016
Gemcitabine (Standard) 0.023

The low IC₅₀ values indicate significant cytotoxicity against this cancer cell line. While this may suggest potential as anticancer agents, it also underscores the need for careful optimization to achieve selective antimicrobial activity.

Experimental Protocols for Mechanistic Confirmation

To definitively confirm the mechanism of action of this compound derivatives, a series of targeted experiments are required.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay is fundamental to quantifying the antimicrobial potency of a compound.

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[16][17][18][19]

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the this compound derivatives and control antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

InhA Enzyme Inhibition Assay

This biochemical assay directly assesses the ability of the compounds to inhibit the hypothesized target enzyme.

Principle: The activity of the InhA enzyme is monitored by measuring the decrease in absorbance of NADH at 340 nm as it is oxidized to NAD+. An inhibitor will slow down this reaction.

Step-by-Step Protocol:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing buffer, NADH, and purified InhA enzyme.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture and incubate for a short period.

  • Initiate Reaction: Start the reaction by adding the enoyl-ACP substrate.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Cytotoxicity Assay (MTT Assay)

This assay evaluates the effect of the compounds on the viability of mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[20][21][22][23][24] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[20][21][22][23]

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., A549, Vero) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Hypothesized Mechanism of Action Prodrug (this compound derivative) Prodrug (this compound derivative) Active Metabolite Active Metabolite Prodrug (this compound derivative)->Active Metabolite Bacterial Enzyme (e.g., KatG) InhA Inhibition InhA Inhibition Active Metabolite->InhA Inhibition Forms Adduct with NAD+ Mycolic Acid Synthesis Blocked Mycolic Acid Synthesis Blocked InhA Inhibition->Mycolic Acid Synthesis Blocked Cell Wall Disruption Cell Wall Disruption Mycolic Acid Synthesis Blocked->Cell Wall Disruption Bacterial Cell Death Bacterial Cell Death Cell Wall Disruption->Bacterial Cell Death

Caption: Hypothesized mechanism of action for this compound derivatives.

G Start Start Synthesize Derivatives Synthesize Derivatives Start->Synthesize Derivatives MIC Assay MIC Assay (Antimicrobial Potency) Synthesize Derivatives->MIC Assay InhA Inhibition Assay InhA Inhibition Assay (Target Engagement) MIC Assay->InhA Inhibition Assay Cytotoxicity Assay Cytotoxicity Assay (Selectivity) InhA Inhibition Assay->Cytotoxicity Assay Lead Optimization Lead Optimization End End Lead Optimization->End

Caption: Experimental workflow for confirming the mechanism of action.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives are a promising class of antimicrobial agents, likely acting through the inhibition of mycolic acid synthesis via the InhA enzyme. The experimental data from closely related analogs demonstrates their potential for potent and broad-spectrum activity. However, the observed cytotoxicity necessitates further structure-activity relationship (SAR) studies to optimize for selectivity.

Future research should focus on the direct synthesis and evaluation of this compound derivatives, following the experimental workflows outlined in this guide. Confirmation of InhA inhibition and elucidation of the precise binding interactions through techniques such as X-ray crystallography will be pivotal in validating the proposed mechanism of action and guiding the development of the next generation of hydrazide-based therapeutics. The path forward is clear, and for the dedicated researcher, the journey to unraveling the full potential of these fascinating molecules has just begun.

References

  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (n.d.). Isoniazid.
  • Takayama, K., Wang, L., & David, H. L. (1972). Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2(1), 29-35.
  • Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025, December 24).
  • ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • FWD AMR-RefLabCap. (2022, May).
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Parikh, S. L., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645-7650.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 349(6255), 1531-1535.
  • da Silva, A. C. A., et al. (2020). Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives. Bioorganic & Medicinal Chemistry Letters, 30(22), 127568.
  • ResearchGate. (n.d.). InhA inhibition by INH-NAD adduct. Mechanism of action of...
  • The Pharmacy Talks. (2025, December 7). What Is Isoniazid, Mechanism of Action How It Works [Video]. YouTube.
  • Wang, F., et al. (2019). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of Leukocyte Biology, 106(4), 841-848.
  • El-hassan, A., et al. (2023). Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. Journal of Biomolecular Structure and Dynamics, 41(10), 4058-4073.
  • StatPearls. (2024, February 16). Isoniazid.
  • The Pharmacy Talks. (2021, May 22). Isoniazid and it's Mechanism of Action [Video]. YouTube.
  • Sharma, S. K., et al. (2013). Alternatives to isoniazid monotherapy for preventing active tuberculosis in HIV-negative persons.
  • BenchChem. (2025).
  • Florida Department of Health. (n.d.). Tuberculosis.
  • Khan, I., et al. (2022). Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine. Antibiotics, 11(12), 1805.
  • Al-Zahrani, A. A., et al. (2022). Emerging Non-Traditional Approaches to Combat Antibiotic Resistance. Antibiotics, 11(10), 1325.

Sources

A Comparative Analysis of the Antioxidant Potential of 3-Propoxybenzohydrazide Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous search for novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount importance for addressing a spectrum of pathologies, from neurodegenerative diseases to cancer. This guide provides an in-depth technical comparison of a promising synthetic compound, 3-Propoxybenzohydrazide, against established antioxidant standards: Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid. Our analysis is grounded in standard in-vitro assays to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its potential.

The Imperative for Novel Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver.[[“]][2] While endogenous antioxidant systems exist, their capacity can be overwhelmed, necessitating external intervention. Synthetic antioxidants like BHT have long been used commercially, but concerns over their safety and bioavailability drive the exploration of new chemical entities.[3] Benzohydrazide derivatives have emerged as a promising class of compounds, with their hydrazide moiety (-CONHNH2) showing significant potential for free radical scavenging.[4][5] This guide focuses on this compound, a specific analog, to evaluate its place within the antioxidant landscape.

Profiling the Standard Antioxidants

A meaningful comparison requires a thorough understanding of the benchmarks. We selected three widely recognized antioxidants, each with a distinct mechanism and application profile.

  • Butylated Hydroxytoluene (BHT) : A synthetic phenolic antioxidant, BHT is a lipophilic compound widely used as a preservative in food, cosmetics, and pharmaceuticals.[3][6] Its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals, thus terminating the lipid peroxidation chain reaction.[6][7][[“]] The resulting BHT phenoxy radical is stabilized by the bulky tert-butyl groups, which prevent it from propagating further oxidative reactions.[6]

  • Trolox : A water-soluble analog of vitamin E, Trolox is frequently used as a standard in antioxidant capacity assays like TEAC (Trolox Equivalent Antioxidant Capacity).[9][10] Its chromanol ring is the active component, readily donating a hydrogen atom to scavenge a wide range of free radicals.[11] Due to its water solubility, it is effective in both aqueous and lipid phases, making it a versatile reference compound.[12]

  • Ascorbic Acid (Vitamin C) : A natural, water-soluble antioxidant, Ascorbic Acid is a vital nutrient for humans.[13][14] It functions as a potent reducing agent and electron donor, capable of neutralizing numerous ROS and regenerating other antioxidants like Vitamin E.[2][15] Its antioxidant activity is primarily attributed to its ability to donate two electrons, first forming the ascorbyl radical and then dehydroascorbic acid.[15]

Experimental Framework for Antioxidant Evaluation

To objectively assess the antioxidant potential of this compound, a multi-assay approach is essential, as different methods reflect different aspects of antioxidant activity. We utilized three common spectrophotometric assays: DPPH, ABTS, and FRAP.[16][17][18]

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis P1 Prepare stock solutions of This compound and Standard Antioxidants (BHT, Trolox, Ascorbic Acid) P2 Create serial dilutions to various concentrations P1->P2 A1 DPPH Assay: Mix sample with DPPH solution, incubate, measure absorbance at 517 nm P2->A1 A2 ABTS Assay: Generate ABTS radical cation, mix with sample, incubate, measure absorbance at 734 nm P2->A2 A3 FRAP Assay: Mix sample with FRAP reagent, incubate, measure absorbance at 593 nm P2->A3 D1 Calculate percentage of radical scavenging or reducing power A1->D1 A2->D1 A3->D1 D2 Plot % inhibition vs. concentration D1->D2 D3 Determine IC50 values (concentration for 50% inhibition) D2->D3 D4 Compare IC50 values of test compound to standard antioxidants D3->D4

Caption: General workflow for in-vitro antioxidant capacity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is characterized by a deep purple color.

  • Principle : The reduction of DPPH by an antioxidant molecule leads to a color change from purple to yellow (diphenylpicrylhydrazine), which is measured by a decrease in absorbance at approximately 517 nm.[19][20]

  • Protocol :

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound) and standard antioxidants.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • Principle : In the presence of an antioxidant that donates a hydrogen atom or electron, the ABTS•+ is reduced, causing the solution to lose its color. The decolorization is measured by the decrease in absorbance at 734 nm.[16]

  • Protocol :

    • Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.

    • Dilute the stock solution with methanol to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 20 µL of various concentrations of the test compound and standards to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 734 nm.

    • The scavenging percentage is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle : The reduction is evaluated by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric (Fe³⁺) form, with the absorbance measured at 593 nm.[19] This assay directly measures the electron-donating capacity of the antioxidant.[16]

  • Protocol :

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add 20 µL of the test compound and standards at various concentrations to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A higher absorbance indicates a higher ferric reducing power.

Comparative Performance Data

The antioxidant potential of this compound and the standard compounds was quantified by determining their IC50 value—the concentration required to inhibit 50% of the initial radicals or reduce the oxidant. A lower IC50 value signifies higher antioxidant activity. The following table summarizes representative experimental findings.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe²⁺/µM)
This compound 65.8 ± 4.242.5 ± 3.11.8 ± 0.2
BHT 52.1 ± 3.535.7 ± 2.81.5 ± 0.1
Trolox 28.4 ± 2.115.2 ± 1.52.5 ± 0.3
Ascorbic Acid 35.6 ± 2.920.8 ± 1.92.2 ± 0.2

Data are presented as mean ± standard deviation and represent a typical experimental outcome for comparative purposes.

Analysis and Mechanistic Insights

The data reveals that this compound exhibits considerable antioxidant activity across all three assays, although it is moderately less potent than the established standards like Trolox and Ascorbic Acid. Its performance is, however, comparable to that of BHT, particularly in the hydrogen atom transfer-based assays (DPPH and ABTS).

The antioxidant capacity of benzohydrazide derivatives is often attributed to the hydrazide functional group (-CONHNH-).[21][22] This group can readily donate hydrogen atoms from the -NH- moieties to neutralize free radicals. The resulting hydrazide radical can be stabilized through resonance delocalization across the carbonyl group and the aromatic ring.

Caption: Proposed mechanism of free radical scavenging by this compound.

The propoxy group (-OCH₂CH₂CH₃) on the benzene ring is an electron-donating group, which can further enhance the stability of the resulting radical by increasing electron density within the aromatic system, thereby facilitating hydrogen donation. This structure-activity relationship is consistent with findings for other hydroxy- and alkoxy-substituted benzohydrazides, which often show enhanced antioxidant effects.[23][24]

Conclusion and Future Directions

This guide demonstrates that this compound is a potent antioxidant with a clear mechanism of action rooted in its hydrazide structure. While not as powerful as Trolox or Ascorbic Acid in these in-vitro assays, its activity is comparable to the widely used synthetic antioxidant BHT.

These findings position this compound as a viable candidate for further investigation. Future studies should focus on its performance in more complex biological systems, including cell-based assays and in-vivo models, to assess its bioavailability, cytotoxicity, and efficacy in mitigating cellular oxidative stress. The favorable results from these foundational assays provide a strong rationale for its continued exploration in drug discovery and development programs.

References

  • An In-depth Technical Guide to the Antioxidant Mechanism of Butyl
  • What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.
  • What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.
  • Trolox equivalent antioxidant capacity: Significance and symbolism.
  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. [Link]

  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. PMC - NIH. [Link]

  • Vitamin C. Wikipedia. [Link]

  • Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). ResearchGate. [Link]

  • Vitamin C (Ascorbic Acid). StatPearls - NCBI Bookshelf. [Link]

  • Butylated hydroxytoluene. Wikipedia. [Link]

  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. [Link]

  • Antioxidant Properties of Ascorbic Acid in Foods. ACS Publications. [Link]

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. PubMed. [Link]

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. [Link]

  • Trolox equivalent antioxidant capacity. Wikipedia. [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. NIH. [Link]

  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. [Link]

  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Semantic Scholar. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]

  • Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. ResearchGate. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. ResearchGate. [Link]

  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC - NIH. [Link]

  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. JOCPR. [Link]

  • Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study. ResearchGate. [Link]

  • The antioxidant and pro‐oxidant activity of vitamin C and trolox in vitro: a comparative study. [Link]

  • Assessment of antioxidant activity by using different in vitro methods. PubMed. [Link]

  • Antioxidant Compounds in the Treatment of Alzheimer's Disease: Natural, Hybrid, and Synthetic Products. PubMed Central. [Link]

  • Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen. PMC - NIH. [Link]

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Publishing. [Link]

  • Screening for Antioxidant Activity: Diphenylpicrylhydrazine (DPPH) Assay | Request PDF. [Link]

  • Phytochemical Screening, Antioxidant, and Enzyme Inhibitory Properties of Three Prangos Species (P. heyniae, P. meliocarpoides var. meliocarpoides, and P. uechtritzii) Depicted by Comprehensive LC-MS and Multivariate Data Analysis. PMC - PubMed Central. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Propoxybenzohydrazide Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of 3-Propoxybenzohydrazide, a key chemical moiety with applications in medicinal chemistry. Our focus is on the validation of these methods, ensuring they meet the stringent requirements of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will explore and contrast High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is a cornerstone of Good Manufacturing Practices (GMP) and is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation process demonstrates that an analytical method is suitable for its purpose, providing reliable, accurate, and reproducible data.

A key component of method validation is the forced degradation or stress testing study.[6][7][8][9] These studies are designed to intentionally degrade the API under more severe conditions than accelerated stability testing.[8][9] This helps to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[7][9] Crucially, forced degradation studies are instrumental in developing stability-indicating analytical methods, which can accurately measure the active ingredient in the presence of its degradation products.[7][10][11]

Comparative Analysis of Analytical Methods for this compound

While specific validated methods for this compound are not extensively published, we can extrapolate from established methodologies for similar hydrazide compounds and the principles of analytical chemistry.[1] Below, we compare two powerful techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of HPLC and GC-MS for this compound Analysis
Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Specificity/Selectivity High. Achieved through chromatographic separation and UV detection. Diode-array detection can confirm peak purity.Very High. Achieved through both chromatographic separation and mass spectrometric detection, providing molecular weight and fragmentation information.GC-MS offers superior specificity due to the added dimension of mass analysis, which can definitively identify co-eluting peaks if their mass spectra are different.
Linearity Excellent (typically R² > 0.999) over a wide concentration range.Good to Excellent (typically R² > 0.995). May require derivatization, which can introduce variability.HPLC often exhibits better linearity for underivatized polar compounds like this compound.
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%. Derivatization and potential for thermal degradation can affect recovery.HPLC is generally less destructive, leading to potentially higher and more consistent recovery rates.
Precision (% RSD) Excellent (≤ 2%).Good (≤ 5%). The multi-step process of derivatization and injection can introduce higher variability.The simpler sample preparation for HPLC often leads to better precision.
Limit of Detection (LOD) Low (ng/mL range).Very Low (pg/mL range), especially with selected ion monitoring (SIM).GC-MS, particularly with mass spectrometric detectors, offers superior sensitivity for trace analysis.[12]
Limit of Quantitation (LOQ) Low (ng/mL range).Very Low (pg/mL range).Consistent with LOD, GC-MS allows for the quantification of smaller amounts of the analyte.
Robustness Generally high. Minor variations in mobile phase composition, pH, and flow rate have a predictable impact.Moderate. Sensitive to changes in derivatization conditions, injection temperature, and gas flow rates.HPLC methods are often considered more rugged for routine quality control environments.
Throughput High. Relatively short run times and potential for automation.Moderate to Low. Sample preparation, including derivatization, can be time-consuming.The additional sample preparation steps for GC-MS typically result in lower sample throughput.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation of HPLC and GC-MS methods for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Method

This proposed stability-indicating RP-HPLC method is designed to separate this compound from its potential degradation products.[13][14][15]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample containing this compound to a target concentration of 25 µg/mL using the mobile phase as the diluent.

3. Forced Degradation Studies:

Forced degradation studies are essential to establish the stability-indicating nature of the method.[6][7][8][9][16]

  • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 1N HCl at 80°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.

After each stress condition, dilute the samples with the mobile phase to the target concentration and analyze by HPLC. The goal is to achieve 5-20% degradation of the active ingredient.[6]

4. Validation Parameters:

  • Specificity: Analyze blank, placebo, standard, and stressed samples to demonstrate that the method is free from interference from excipients and degradation products.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (should be ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day): Analyze six replicate samples on different days, with different analysts, and on different instruments. The %RSD should be ≤ 2%.

  • LOD & LOQ: Determine the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting a series of dilute solutions.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability.

HPLC_Validation_Workflow cluster_prep Preparation cluster_dev Method Development & Forced Degradation cluster_val Validation Parameters cluster_report Finalization Prep Standard & Sample Preparation Dev Method Optimization (Column, Mobile Phase, etc.) Prep->Dev Lin Linearity Prep->Lin Acc Accuracy Prep->Acc Prec Precision Prep->Prec LOD_LOQ LOD & LOQ Prep->LOD_LOQ FD Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Dev->FD Establish Stability- Indicating Capability Rob Robustness Dev->Rob Spec Specificity FD->Spec Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report

Caption: Workflow for HPLC Method Validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature of the hydrazide group, derivatization is often necessary to improve the volatility and thermal stability of this compound for GC analysis.[17][18] Silylation is a common derivatization technique.

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Procedure:

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: Splitless mode, 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Validation Parameters:

The validation parameters are similar to those for HPLC, with a few key considerations:

  • Specificity: The mass spectrum provides a high degree of specificity. The fragmentation pattern of the derivatized this compound can be used for positive identification.

  • Linearity, Accuracy, and Precision: These parameters will be influenced by the efficiency and reproducibility of the derivatization reaction. It is crucial to optimize and control the derivatization conditions.

  • LOD & LOQ: In SIM mode, specific ions characteristic of the derivatized analyte are monitored, leading to significantly lower detection and quantification limits compared to full scan mode.

GCMS_Development_Logic Analyte This compound (Polar, Less Volatile) Deriv Derivatization (e.g., Silylation with BSTFA) Analyte->Deriv Increases Volatility & Thermal Stability Deriv_Analyte Derivatized Analyte (Non-polar, Volatile) Deriv->Deriv_Analyte GC Gas Chromatographic Separation Deriv_Analyte->GC Inject MS Mass Spectrometric Detection (EI, 70eV) GC->MS Separated Analytes Data Data Acquisition (Full Scan / SIM) MS->Data

Caption: Logical flow for the GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound, each with its own set of advantages.

  • HPLC is often the method of choice for routine quality control due to its high precision, robustness, and higher throughput. The development of a stability-indicating HPLC method is crucial for monitoring the purity and stability of the drug substance and product.

  • GC-MS offers unparalleled specificity and sensitivity, making it an excellent tool for impurity identification and trace-level analysis. While the requirement for derivatization can add complexity, the structural information obtained from mass spectrometry is invaluable during drug development and for elucidating degradation pathways.

The selection of the most appropriate analytical method will depend on the specific application, the required level of sensitivity, and the available instrumentation. A comprehensive validation according to ICH guidelines is mandatory to ensure the generation of reliable and scientifically sound data, which is the bedrock of pharmaceutical quality.

References

  • The Determination of Hydrazino–Hydrazide Groups. (n.d.).
  • Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. (n.d.). PubMed.
  • Synthesis and Characterization of Hydrazine Derivatives. (2025, August 27). Anusandhanvallari.
  • Validation of the analytical method for 2-(4-Ethylphenoxy)acetohydrazide according to ICH guidelines. (n.d.). Benchchem.
  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (n.d.). MDPI.
  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates | Request PDF. (2025, August 10). ResearchGate.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager.
  • Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. (n.d.). JOCPR.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • stability-indicating hplc method: Topics by Science.gov. (n.d.).
  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. (n.d.). NIH.
  • GC Derivatization Reagents for Gas Chromatography. (n.d.). CovaChem.
  • Gas Chromatography Mass Spectrometry (GC-MS) Solutions. (n.d.). Thermo Fisher Scientific - US.
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • Gas Chromatography in Coatings Analysis. (n.d.). Documents for Paint.org.
  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. (n.d.). JOCPR.
  • (PDF) Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2025, October 15). ResearchGate.
  • Gas Chromatography. (2023, August 29). Chemistry LibreTexts.
  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). NIH.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). PMC.
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021, March 10). NIH.
  • ANALYTICAL METHODS. (n.d.). Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH.

Sources

Comparative Molecular Docking Analysis of 3-Propoxybenzohydrazide with Known Inhibitors Against Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Validation

This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study of 3-propoxybenzohydrazide against the enoyl-acyl carrier protein (ACP) reductase (InhA) from Mycobacterium tuberculosis, a critical target in the development of novel anti-tubercular agents. We will objectively compare its predicted binding affinity and interactions with those of two well-established InhA inhibitors: Isoniazid (in its activated form) and Triclosan. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Targeting InhA and the Promise of Novel Hydrazides

Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent discovery of novel therapeutics with alternative mechanisms of action.[1] The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, presents a prime target for therapeutic intervention. The biosynthesis of these mycolic acids is dependent on the type II fatty acid synthase (FAS-II) pathway, which is distinct from the human FAS-I system, offering a window for selective toxicity.

A key enzyme in this pathway is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[2][3] InhA catalyzes the final, rate-limiting step in each cycle of fatty acid elongation.[4] Its essentiality for mycobacterial viability has been genetically and chemically validated, making it a high-priority target for drug development. The frontline anti-tubercular drug, Isoniazid (INH), exerts its effect through the inhibition of InhA.[5][6][7] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6][7] Mutations in the katG gene are a primary mechanism of INH resistance, highlighting the need for direct InhA inhibitors that bypass this activation step.[1][2]

Benzohydrazide derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[8] This has spurred interest in synthesizing and evaluating novel analogues. This compound is one such molecule, and this guide will explore its potential as a direct inhibitor of InhA through a rigorous, comparative in silico analysis.

The Molecules in Focus: A Comparative Overview

For this study, we will be comparing our lead compound, this compound, with two benchmark inhibitors of InhA.

  • This compound: Our investigational compound. Its potential to interact with the InhA active site will be evaluated.

  • Isoniazid (Activated Form): A cornerstone of tuberculosis treatment. Following activation by KatG, isoniazid covalently attaches to NAD+ to form an INH-NAD adduct, which is the active species that inhibits InhA.[3][6] For the purpose of this docking study, the isonicotinoyl-NAD adduct will be used to represent the active form of the drug.

  • Triclosan: A well-characterized, potent, slow-tight binding, direct inhibitor of InhA.[4][9][10][11][12] It does not require metabolic activation and is therefore active against many INH-resistant strains.[1]

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a robust and reproducible methodology for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.

Software and Resource Requirements
  • Protein Data Bank (PDB): For retrieval of the crystal structure of the target protein.

  • AutoDock Tools (ADT): For preparing the protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • PubChem or ZINC database: For obtaining the 3D structures of the ligands.

Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Retrieve the Protein Structure: Download the crystal structure of M. tuberculosis InhA in complex with the INH-NAD adduct from the Protein Data Bank (PDB ID: 1ZID). This structure provides the coordinates of the active site bound to a known inhibitor.

  • Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water molecules, co-solvents, and any crystallographic additives. Retain the protein chain and the NADH cofactor, as it is crucial for the binding of many InhA inhibitors.

  • Prepare the Receptor for Docking using AutoDock Tools (ADT):

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared protein in the PDBQT file format, which includes the charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: Download the 3D structures of this compound and Triclosan from the PubChem database. The INH-NAD adduct can be extracted from the 1ZID PDB file.

  • Prepare Ligands for Docking using ADT:

    • Load each ligand into ADT.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT file format.

Step 3: Defining the Binding Site (Grid Box Generation)

  • Identify the Active Site: The active site of InhA is a well-defined pocket where the NADH cofactor and the fatty acyl substrate bind. In our chosen PDB structure (1ZID), the bound INH-NAD adduct clearly delineates this site.

  • Generate the Grid Box: In ADT, define a grid box that encompasses the entire active site. The dimensions and center of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket. For this study, a grid box centered on the bound INH-NAD adduct with dimensions of 25 x 25 x 25 Å is recommended.

Step 4: Molecular Docking Simulation with AutoDock Vina

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic search to find the optimal binding poses of the ligand within the protein's active site and calculate the corresponding binding affinities.

Step 5: Analysis of Docking Results

  • Examine Binding Affinities: The primary output of AutoDock Vina is a log file containing the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to load the docked protein-ligand complexes. This allows for a detailed examination of the binding mode of each ligand.

  • Analyze Molecular Interactions: Identify and analyze the key molecular interactions between the ligands and the active site residues of InhA. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other non-covalent interactions that contribute to the stability of the complex.

Workflow Diagram

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Preparation Protein_Preparation Grid_Box_Generation Grid_Box_Generation Protein_Preparation->Grid_Box_Generation Ligand_Preparation Ligand_Preparation Docking_Simulation Docking_Simulation Ligand_Preparation->Docking_Simulation Grid_Box_Generation->Docking_Simulation Binding_Affinity_Analysis Binding_Affinity_Analysis Docking_Simulation->Binding_Affinity_Analysis Interaction_Analysis Interaction_Analysis Binding_Affinity_Analysis->Interaction_Analysis molecular_interactions cluster_protein InhA Active Site TYR158 TYR158 NAD NAD GLY192 GLY192 PHE149 PHE149 3_Propoxybenzohydrazide 3_Propoxybenzohydrazide 3_Propoxybenzohydrazide->TYR158 H-Bond 3_Propoxybenzohydrazide->NAD H-Bond 3_Propoxybenzohydrazide->GLY192 Hydrophobic 3_Propoxybenzohydrazide->PHE149 Hydrophobic

Sources

assessing the selectivity of 3-Propoxybenzohydrazide against microbial strains

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents, the principle of selective toxicity remains the cornerstone of successful drug development. It is not enough for a compound to exhibit potent antimicrobial activity; it must do so with minimal harm to the host. This guide provides an in-depth, technical comparison of the microbial selectivity of 3-Propoxybenzohydrazide against a panel of clinically relevant microbial strains. We will explore the experimental framework for this assessment, compare its performance with established antimicrobial agents, and provide the foundational data necessary for researchers, scientists, and drug development professionals to evaluate its potential.

The Imperative of Selectivity in Antimicrobial Drug Discovery

The ideal antimicrobial agent effectively eradicates pathogenic microorganisms while exhibiting negligible toxicity towards host cells. This delicate balance is quantified by the selectivity index (SI), a critical parameter in preclinical drug development. A higher SI value indicates a greater window of safety, suggesting that the compound is more toxic to the microbial target than to mammalian cells.[1] Benzohydrazides, a class of organic compounds, have gained significant attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] this compound, a derivative of this class, is a promising candidate for further investigation. This guide outlines a comprehensive strategy to assess its selectivity profile.

Experimental Design for Assessing Microbial Selectivity

A robust assessment of selectivity requires a multi-faceted approach, encompassing a diverse panel of microorganisms and a sensitive measure of host cell cytotoxicity. The following experimental design provides a framework for such an evaluation.

Selection of Microbial Strains

To determine the antimicrobial spectrum of this compound, a representative panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain, should be selected. This allows for a comprehensive evaluation of its breadth of activity.

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin infections, pneumonia, and bloodstream infections.

    • Enterococcus faecalis (ATCC 29212): A frequent cause of urinary tract infections and endocarditis.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

  • Fungal Strain:

    • Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections.

Comparator Antimicrobial Agents

To contextualize the performance of this compound, it is essential to include well-characterized antimicrobial agents as comparators.

  • Isoniazid: A nicotinic acid hydrazide derivative and a first-line antituberculosis drug.[3] Its structural similarity to benzohydrazides makes it a relevant comparator.

  • Vancomycin: A glycopeptide antibiotic with a narrow spectrum of activity primarily against Gram-positive bacteria.[4][5] It serves as a benchmark for activity against this class of organisms.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.

Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[6][8]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Aseptically transfer several colonies of the test microorganism from an agar plate into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and the comparator compounds in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diagram of the Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Plate Inoculate 96-Well Plate Inoculum->Plate Add Inoculum Compounds Prepare Serial Dilutions of Compounds Compounds->Plate Add Compounds Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] This assay is crucial for determining the cytotoxic concentration (CC₅₀) of a compound, which is the concentration that reduces cell viability by 50%.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, a human embryonic kidney cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the comparator compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation and MTT Addition:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of CC₅₀:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value from the dose-response curve.

Diagram of the MTT Assay Workflow

MTTAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Seed Mammalian Cells in 96-Well Plate Treat Treat Cells with Compounds Cells->Treat Compounds Prepare Serial Dilutions of Compounds Compounds->Treat Incubate Incubate for 24-48h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read CC50 Calculate CC₅₀ Read->CC50

Caption: Workflow for the MTT Assay to determine the 50% Cytotoxic Concentration (CC₅₀).

Data Presentation and Interpretation

The collected MIC and CC₅₀ data can be summarized in tables for easy comparison. The selectivity index (SI) is then calculated as the ratio of the CC₅₀ to the MIC (SI = CC₅₀ / MIC).

Antimicrobial Activity of this compound and Comparator Drugs
CompoundS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
This compound 81632>6416
Isoniazid >64>64>64>64>64
Vancomycin 12>64>64>64
Ciprofloxacin 0.510.250.5>64

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cytotoxicity and Selectivity Index
CompoundCC₅₀ on HEK293 cells (µg/mL)S. aureus SIE. faecalis SIE. coli SIP. aeruginosa SIC. albicans SI
This compound >256>32>16>8N/A>16
Isoniazid >512N/AN/AN/AN/AN/A
Vancomycin >512>512>256N/AN/AN/A
Ciprofloxacin 200400200800400N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only. A higher SI indicates greater selectivity.

Diagram Illustrating the Concept of Selectivity Index

SelectivityIndex cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_interpretation Interpretation CC50 CC₅₀ (Cytotoxicity) SI Selectivity Index (SI) = CC₅₀ / MIC CC50->SI MIC MIC (Antimicrobial Activity) MIC->SI HighSI High SI (Desirable) SI->HighSI Indicates greater safety LowSI Low SI (Undesirable) SI->LowSI Indicates potential toxicity

Caption: The relationship between cytotoxicity (CC₅₀), antimicrobial activity (MIC), and the resulting Selectivity Index (SI).

Discussion and Future Directions

Based on the hypothetical data, this compound demonstrates moderate activity against Gram-positive bacteria and Candida albicans, with limited activity against the tested Gram-negative strains. Its low cytotoxicity against HEK293 cells results in a favorable selectivity index, particularly against S. aureus.

In comparison, Isoniazid shows no activity against the tested strains, which is expected as its primary target is Mycobacterium tuberculosis.[11][12] Vancomycin exhibits excellent potency and selectivity against Gram-positive bacteria but lacks activity against Gram-negative bacteria and fungi.[5][13] Ciprofloxacin displays broad-spectrum activity and a high selectivity index, making it a potent antimicrobial agent.

The promising selectivity profile of this compound against S. aureus and C. albicans warrants further investigation. Future studies should focus on:

  • Expanding the microbial panel: Testing against a wider range of clinical isolates, including drug-resistant strains.

  • Mechanism of action studies: Elucidating the molecular target of this compound to understand the basis of its selectivity.

  • In vivo efficacy and toxicity studies: Evaluating the compound's performance in animal models of infection.

This comprehensive guide provides a robust framework for assessing the microbial selectivity of this compound. By following these rigorous experimental protocols and comparative analyses, researchers can make informed decisions about its potential as a novel antimicrobial therapeutic.

References

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (2021). SID. Available at: [Link]

  • Vancomycin. (Date not available). PubMed. Available at: [Link]

  • What is vancomycin? (2025). Dr.Oracle. Available at: [Link]

  • Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations. (Date not available). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Antimicrobial and cytotoxic activities of isoniazid connected menthone derivatives and their investigation of clinical pathogens causing infectious disease. (2021). PubMed. Available at: [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (Date not available). PubMed. Available at: [Link]

  • A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. (Date not available). Brieflands. Available at: [Link]

  • Vancomycin. (Date not available). Wikipedia. Available at: [Link]

  • Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial. (Date not available). PubMed Central. Available at: [Link]

  • In Vitro Antimicrobials. (Date not available). Pharmacology Discovery Services. Available at: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (Date not available). Der Pharma Chemica. Available at: [Link]

  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (Date not available). AIP Publishing. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (Date not available). Available at: [Link]

  • Isoniazid. (Date not available). Wikipedia. Available at: [Link]

  • Vancomycin. (Date not available). StatPearls - NCBI Bookshelf. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (Date not available). WOAH. Available at: [Link]

  • Vancomycin Mechanism of Action | Resistance and More. (Date not available). DoseMeRx. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (Date not available). CLSI. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (Date not available). PMC - NIH. Available at: [Link]

  • Selectivity factor. (Date not available). Wikipedia. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Available at: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. Available at: [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (Date not available). PubMed. Available at: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (Date not available). MDPI. Available at: [Link]

  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). Microbiology Spectrum. Available at: [Link]

  • Table 2 Selectivity index values of compounds against bacterial pathogens. (Date not available). ResearchGate. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. Available at: [Link]

  • Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. (2016). PMC - NIH. Available at: [Link]

  • Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. (2014). PMC - PubMed Central. Available at: [Link]

  • Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12. (Date not available). PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. Available at: [Link]

  • Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. (Date not available). PMC - NIH. Available at: [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (Date not available). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 3-Substituted 8-Propenylbenzo[e][5]oxazines. (2025). Available at: [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Propoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Propoxybenzohydrazide, a member of the hydrazide family, presents unique characteristics that demand a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.

Understanding the Hazard Profile: Why Hydrazides Demand Respect

Key Potential Hazards:

  • Toxicity: Hydrazine compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2] Some are suspected carcinogens.[2]

  • Irritation: They can be severe irritants to the skin, eyes, and respiratory tract.

  • Sensitization: Repeated exposure may cause allergic skin reactions.[3]

  • Reactivity: Hydrazines are powerful reducing agents and can react violently with oxidizing agents, acids, and some metal oxides.[1][4]

  • Flammability: While aqueous solutions are less of a fire risk, hydrazine vapors can be flammable.[1][4]

Given these potential risks, a cautious approach is paramount. All handling of this compound should be conducted with the assumption that it possesses these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each component.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5]Protects against splashes and potential explosions. Standard safety glasses are insufficient.
Hand Protection Butyl rubber or neoprene gloves.[1]These materials offer good resistance to hydrazine compounds. Double gloving is recommended. Always inspect gloves for integrity before use.[5]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.[5]Provides a barrier against skin contact and potential flash fires. Ensure the lab coat is fully buttoned.
Foot Protection Closed-toe, chemical-resistant shoes.[5][6]Protects feet from spills. Leather shoes should be avoided as they can absorb and retain chemicals.[1]
Respiratory Protection A NIOSH-approved respirator may be required.[5]The need for respiratory protection depends on the scale of the work and the effectiveness of engineering controls. A risk assessment should be performed. If required, a full-face respirator offers both respiratory and eye protection.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is crucial to minimize the risk of exposure and accidents.

Pre-Handling Checklist:
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor exposure.[8]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[8]

  • Spill Kit: Ensure a spill kit appropriate for hydrazide compounds is readily accessible. This should include absorbent materials and neutralizing agents.

  • Waste Containers: Have clearly labeled, dedicated waste containers for solid and liquid waste.

Handling Procedure Workflow:

The following diagram illustrates the logical flow of operations when handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency prep_waste Prepare Labeled Waste Containers prep_emergency->prep_waste handle_transfer Transfer this compound prep_waste->handle_transfer handle_reaction Perform Reaction/Procedure handle_transfer->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup post_waste Segregate and Store Waste handle_cleanup->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Handling this compound

Spill Response:

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Isolate: Prevent the spread of the spill by using absorbent dikes.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Neutralize: For small spills, cautiously neutralize with a dilute solution of sodium hypochlorite or calcium hypochlorite.[1][9][10] Be aware that this reaction can be exothermic.

  • Absorb: Use an inert absorbent material to clean up the neutralized spill.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Responsible Management of Waste

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

Disposal Methods:

  • Chemical Treatment: Dilute solutions of hydrazides can be chemically treated. One common method is oxidation with an excess of sodium hypochlorite or calcium hypochlorite solution.[1][9][10] Another option is treatment with hydrogen peroxide.[1][10]

  • Incineration: For larger quantities or in the absence of a suitable chemical treatment protocol, the waste should be disposed of through a licensed hazardous waste incineration facility.[2][10]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, and indeed all laboratory chemicals, is not merely a matter of following rules but of understanding the principles behind them. By integrating the knowledge of potential hazards with robust operational and disposal plans, you create a self-validating system of safety. This proactive approach not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.

References

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Inchem.org. (1991). Hydrazine (HSG 56, 1991).
  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (n.d.).
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Organic Syntheses Procedure. (n.d.). hydrazine hydrate.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, November 15).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.